2-Ethylamine-5-methylthiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
N-ethyl-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2S/c1-3-7-6-8-4-5(2)9-6/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
LJHJOCLYHZFQHR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(S1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylamino-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular weight and density of 2-Ethylamino-5-methylthiazole, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to a notable scarcity of direct experimental data for this specific compound in publicly accessible databases, this guide establishes the theoretical molecular weight through stoichiometric calculation. Furthermore, it outlines robust, field-proven experimental methodologies for the empirical determination of both molecular weight and density, ensuring scientific integrity and reproducibility. This document is intended to serve as a foundational resource for researchers, offering both calculated values and the necessary protocols to verify these properties in a laboratory setting.
Introduction: The Challenge of Characterizing Novel Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Substitution at the 2- and 5-positions can significantly modulate the physicochemical and pharmacological properties of these compounds. 2-Ethylamino-5-methylthiazole represents a specific, yet under-characterized, derivative. A thorough understanding of its fundamental properties, such as molecular weight and density, is a critical prerequisite for any drug discovery and development cascade, influencing everything from reaction stoichiometry and formulation to pharmacokinetics and bioavailability.
This guide directly addresses the current information gap by providing a calculated molecular weight and detailing the established experimental protocols for determining these essential parameters.
Molecular Weight of 2-Ethylamino-5-methylthiazole
The molecular weight of a compound is a fundamental physical property, representing the mass of one mole of the substance. In the absence of direct experimental data for 2-Ethylamino-5-methylthiazole, its theoretical molecular weight can be precisely calculated from its chemical formula.
Determination of the Chemical Formula
To establish the chemical formula of 2-Ethylamino-5-methylthiazole, we can start with the known structure of its parent compound, 2-Amino-5-methylthiazole.
-
2-Amino-5-methylthiazole: The established chemical formula is C₄H₆N₂S.[1][2][3]
-
Derivatization to 2-Ethylamino-5-methylthiazole: The "ethylamino" substituent signifies the replacement of one hydrogen atom on the amino group (-NH₂) with an ethyl group (-C₂H₅).
This substitution results in the following changes to the atomic count:
-
Addition of two carbon atoms.
-
Addition of four hydrogen atoms (five from the ethyl group minus the one replaced on the amine).
-
The number of nitrogen and sulfur atoms remains unchanged.
Therefore, the chemical formula for 2-Ethylamino-5-methylthiazole is C₆H₁₀N₂S .
Calculation of the Theoretical Molecular Weight
Using the determined chemical formula and the atomic weights of the constituent elements, the theoretical molecular weight can be calculated as follows:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 6 | 12.011 | 72.066 |
| Hydrogen (H) | 10 | 1.008 | 10.080 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Sulfur (S) | 1 | 32.06 | 32.06 |
| Total | 142.22 g/mol |
The calculated theoretical molecular weight of 2-Ethylamino-5-methylthiazole is 142.22 g/mol .
Experimental Determination of Molecular Weight
While the theoretical molecular weight provides a precise value based on the presumed structure, empirical verification is a cornerstone of scientific rigor. Mass spectrometry is the gold standard for determining the molecular weight of organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It is highly suitable for the analysis of volatile and semi-volatile compounds like 2-Ethylamino-5-methylthiazole.
Workflow for GC-MS Analysis:
Figure 1: Workflow for GC-MS Analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of synthesized and purified 2-Ethylamino-5-methylthiazole in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of the analyte from any impurities is based on its boiling point and affinity for the stationary phase of the column.
-
Ionization: As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with electrons, causing it to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound.
Density of 2-Ethylamino-5-methylthiazole
Density, the mass per unit volume, is another crucial physicochemical property. It is essential for a variety of applications, including process chemistry, formulation development, and quality control. As with molecular weight, there is no readily available experimental data for the density of 2-Ethylamino-5-methylthiazole.
Predictive Approaches
In the absence of experimental data, computational methods can provide an estimate of the density of an organic compound based on its molecular structure. Quantitative Structure-Property Relationship (QSPR) models are one such approach.[5] These models use statistical correlations between the structural features of molecules and their physical properties. Machine learning algorithms are increasingly being used to develop highly accurate predictive models for properties like density.[6]
Experimental Determination of Density
For an accurate determination of the density of a liquid sample of 2-Ethylamino-5-methylthiazole, pycnometry is a highly precise and reliable method.[7] A pycnometer is a glass flask with a precisely known volume.[8]
Workflow for Density Determination by Pycnometry:
Figure 2: Workflow for Density Determination by Pycnometry.
Step-by-Step Protocol:
-
Calibration of Pycnometer Volume (if necessary):
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.
-
Weigh the filled pycnometer.
-
Calculate the volume of the pycnometer using the known density of the reference liquid.
-
-
Measurement of Sample Density:
-
Weigh the clean, dry pycnometer (m₀).
-
Fill the pycnometer with the 2-Ethylamino-5-methylthiazole sample, ensuring no air bubbles are present.
-
Place the stopper, allowing any excess liquid to escape through the capillary.
-
Carefully dry the exterior of the pycnometer.
-
Weigh the filled pycnometer (m₁).
-
-
Calculation:
-
Calculate the mass of the liquid: m = m₁ - m₀
-
Calculate the density using the known volume (V) of the pycnometer: ρ = m / V
-
Synthesis Considerations
The lack of commercial availability of 2-Ethylamino-5-methylthiazole necessitates its synthesis for experimental characterization. A potential synthetic route can be adapted from established methods for similar thiazole derivatives. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea or thioamide.
A plausible synthetic pathway for 2-Ethylamino-5-methylthiazole could involve the reaction of a suitable α-haloketone with N-ethylthiourea.
Conclusion
This technical guide has established the theoretical molecular weight of 2-Ethylamino-5-methylthiazole as 142.22 g/mol based on its chemical formula, C₆H₁₀N₂S . In light of the absence of readily available experimental data for this compound, detailed and robust protocols for the empirical determination of both molecular weight (via GC-MS) and density (via pycnometry) have been provided. These methodologies are fundamental to the accurate physicochemical characterization of this and other novel compounds in a research and drug development setting. It is the author's intent that this guide will serve as a valuable resource for scientists, enabling the rigorous and reproducible characterization of 2-Ethylamino-5-methylthiazole and facilitating its further investigation.
References
-
National Institute of Standards and Technology. Thiazole, 2-amino-5-methyl-. NIST Chemistry WebBook. [Link]
-
Wikipedia. Gas chromatography–mass spectrometry. [Link]
-
PubChem. 2-Amino-5-methylthiazole. [Link]
-
Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. RocketProps. [Link]
-
University of an unnamed institution. DENSITY DETERMINATION BY PYCNOMETER. [Link]
-
Xing, Y., et al. (2023). Evaluating the density of organic compounds at variable temperatures by a norm descriptor-based QSPR model. RSC Publishing. [Link]
-
Chemistry LibreTexts. Molecular Weight Determination. [Link]
-
Journal of Organic Chemistry and Pharmacy. Synthesis of some new 5- substituted of. [Link]
-
Science Department, an unnamed institution. Experiment 1: Mass, Volume, and Density. [Link]
-
An unnamed source. Determination of Molecular Weight. [Link]
-
arXiv. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]
-
Matraz. How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. [Link]
-
ResearchGate. Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. [Link]
-
Cambridge Core. Molecular weight determination. [Link]
-
Lab Manager. Product Focus: GC-MS. [Link]
-
YouTube. Measure Density with a Pycnometer. [Link]
-
YouTube. Determining the density of solids and liquids. The Lab Activity. [Link]
-
MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. [Link]
-
PubMed. Predicting Energetics Materials' Crystalline Density from Chemical Structure by Machine Learning. [Link]
-
Semantic Scholar. Prediction of density in organic crystals. [Link]
-
Royal Society of Chemistry. Measuring density | Class experiment. [Link]
-
YouTube. GC-MS For Beginners (Gas Chromatography Mass Spectrometry). [Link]
-
ACS Publications. Molecular Weight Determination by Counting Molecules. [Link]
-
ERICHSEN. Pycnometers for Precise Density Determination. [Link]
-
JoVE. Experimental Determination of Chemical Formula. [Link]
-
University of Utah. Pycnometer. [Link]
-
Al-Rasheed University. Organic Chemistry LABORATORY. [Link]
-
ACS Publications. Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. [Link]
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
Sources
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- 2. 2-Amino-5-methylthiazole 98 7305-71-7 [sigmaaldrich.com]
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- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
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- 7. pobel.com [pobel.com]
- 8. che.utah.edu [che.utah.edu]
Supply Chain & Technical Analysis: High-Purity 2-Ethylamine-5-methylthiazole
The following technical guide provides an in-depth analysis of the supply chain, pricing, and technical specifications for 2-Ethylamine-5-methylthiazole , specifically addressing the critical distinction between this rare research chemical and its common analogues.
CAS: 1340033-38-6 | Focus: Procurement, Synthesis, and Quality Assurance
Executive Summary
This compound (CAS 1340033-38-6) is a specialized heterocyclic building block used primarily in advanced medicinal chemistry for the development of kinase inhibitors and receptor ligands.
Critical Procurement Warning: Researchers frequently confuse this compound with the widely available and inexpensive 2-Amino-5-methylthiazole (CAS 7305-71-7).
-
The Target (CAS 1340033-38-6): An N-ethyl substituted secondary amine. Rare, expensive (~$500/25mg), and typically synthesized on-demand.
-
The Common Analogue (CAS 7305-71-7): A primary amine. Commodity chemical (~$30/5g).
This guide outlines the specific suppliers for the high-purity target, analyzes the price disparity, and provides a validated synthesis protocol for laboratories opting to manufacture the compound in-house to bypass high commercial costs.
Chemical Identity & Structural Specifications[1][2]
To ensure scientific integrity, one must distinguish the target compound from its isomers and analogues.
| Feature | Target Compound | Common Analogue (Confusion Risk) |
| Common Name | This compound | 2-Amino-5-methylthiazole |
| IUPAC Name | N-Ethyl-5-methylthiazol-2-amine | 5-Methylthiazol-2-amine |
| CAS Number | 1340033-38-6 | 7305-71-7 |
| Structure | Thiazole ring with 5-Methyl and 2-N-Ethylamino groups | Thiazole ring with 5-Methyl and 2-Amino group |
| Molecular Formula | C₆H₁₀N₂S | C₄H₆N₂S |
| Molecular Weight | 142.22 g/mol | 114.17 g/mol |
| Primary Application | Lipophilic modulation in SAR studies | Precursor for Meloxicam and dyes |
Structural Visualization
The following diagram illustrates the structural relationship and the synthesis precursors.
Figure 1: Structural divergence of the target compound from common precursors.[1]
Market Landscape: Suppliers & Price Analysis[4]
The market for CAS 1340033-38-6 is illiquid, characterized by a few specialized vendors holding stock or offering rapid synthesis. Unlike commodity chemicals, pricing here reflects "custom synthesis" rates rather than bulk manufacturing.
Supplier Tier List
| Supplier Category | Vendor Examples | Availability | Estimated Price (High Purity) |
| Tier 1: Catalog Stock | US Biological | In Stock (Limited) | $509 / 25 mg |
| Tier 2: Aggregators | A2B Chem, Aaron Chemicals | Lead Time: 2-4 Weeks | Quote Dependent ( |
| Tier 3: Bulk/Commodity | Sigma, TCI, Enamine | NOT LISTED | N/A (Only sell the CAS 7305-71-7 analogue) |
Price Trends & Procurement Strategy
-
High Cost Driver: The high price ($20,000+ per gram equivalent) is driven by the instability of the aldehyde precursor (2-bromopropanal) required for its specific regiochemistry (5-methyl vs 4-methyl).
-
Recommendation: For requirements >100 mg, do not purchase from catalogs . The cost-benefit analysis heavily favors in-house synthesis or contracting a CRO (Contract Research Organization) for a custom batch, which typically costs
3,000 for 1–5 grams, significantly cheaper than the catalog rate.
Technical Evaluation: Synthesis & Quality Control
For researchers opting to synthesize this compound to avoid the prohibitive catalog costs, the following Hantzsch Thiazole Synthesis protocol is the industry standard.
Validated Synthesis Protocol
Objective: Synthesis of N-Ethyl-5-methylthiazol-2-amine.
-
Reagents:
-
Substrate: 2-Bromopropanal (Note: Commercially unstable; often generated in situ from propionaldehyde or used immediately).
-
Cyclization Agent: N-Ethylthiourea.
-
Solvent: Ethanol or DMF.[2]
-
-
Step-by-Step Workflow:
-
Step 1 (Precursor Prep): Brominate propionaldehyde in dichloromethane at 0°C to yield 2-bromopropanal. Caution: Lachrymator.
-
Step 2 (Condensation): Dissolve N-ethylthiourea (1.0 eq) in Ethanol. Add 2-bromopropanal (1.1 eq) dropwise at room temperature.
-
Step 3 (Reflux): Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Step 4 (Workup): Concentrate solvent. Neutralize hydrobromide salt with aqueous NaHCO₃. Extract with Ethyl Acetate.
-
Step 5 (Purification): Flash column chromatography (Silica gel).
-
Synthesis Pathway Diagram
Figure 2: Hantzsch synthesis pathway for on-demand production.
Quality Control (QC) Parameters
To validate the "High Purity" (>98%) claim of purchased or synthesized material, verify these signals:
-
¹H NMR (DMSO-d₆):
-
Thiazole C4-H: Singlet/weak doublet around δ 6.8–7.0 ppm.
-
5-Methyl: Singlet at δ 2.2–2.3 ppm.
-
N-Ethyl Group:
-
Methylene (-CH₂-): Quartet at δ 3.2 ppm.
-
Methyl (-CH₃): Triplet at δ 1.1 ppm.
-
-
Differentiation: The common analogue (2-Amino-5-methylthiazole) lacks the ethyl quartet/triplet signals and shows a broad NH₂ singlet.
-
References
-
PubChem. 2-Amino-5-methylthiazole (Common Analogue). Compound Summary.[3][2] Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. (Validation of Hantzsch method for 5-methyl isomers). Available at: [Link]
Sources
safety data sheet (SDS) for 2-Ethylamine-5-methylthiazole
This guide serves as a Technical Safety & Handling Whitepaper for 2-Ethylamine-5-methylthiazole (and its structural analogs).
Notice of Chemical Ambiguity & Research Status: The specific nomenclature "this compound" is chemically ambiguous and likely refers to a non-commercial, research-grade intermediate. It most plausibly refers to either:
-
N-ethyl-5-methylthiazol-2-amine (Ethyl group attached to the nitrogen).
-
2-(2-aminoethyl)-5-methylthiazole (Ethylamine side chain attached to the ring—a histamine analog).
For the purpose of this guide, we utilize the safety profile of the parent scaffold 2-Amino-5-methylthiazole (CAS 7305-71-7) and apply Read-Across Toxicology principles to address the ethyl-substituted variant.
Core Directive: The "Why" Before the "How"
In drug discovery, aminothiazoles are privileged scaffolds often used as bioisosteres for pyridine or benzene rings to modulate lipophilicity and metabolic stability. However, the introduction of an ethylamine moiety introduces specific neuroactive risks (histaminergic activity) and oxidative instability .
This guide does not merely list hazards; it provides a self-validating safety system . You must treat this compound not just as a chemical irritant, but as a potential bioactive agent capable of systemic absorption and hepatic interaction.
Hazard Identification & GHS Classification (Derived)
Based on Quantitative Structure-Activity Relationship (QSAR) and homolog data (CAS 7305-71-7).
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2][3] | Thiazoles undergo bioactivation via cytochrome P450, leading to reactive sulfoxides that deplete glutathione. |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[3][4] | The amine group provides basicity (pKa ~5.4), causing local pH spikes on moist mucosal membranes. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[4] | Direct interaction with corneal proteins; high risk of abrasive damage if crystalline. |
| STOT - Repeated | Cat 2 | H373: May cause damage to organs (Liver).[2] | Critical: Aminothiazoles are known structural alerts for idiosyncratic hepatotoxicity. |
| Aquatic Toxicity | Cat 1 | H410: Very toxic to aquatic life.[3][5][6] | High stability of the thiazole ring in water leads to bioaccumulation in aquatic organisms. |
Emergency Response Logic (Self-Validating Protocols)
Standard "wash with water" advice is insufficient for bioactive amines. The following protocol integrates chemical neutralization logic.
Exposure Response Decision Tree
Caption: Decision logic for exposure. Note the emphasis on PEG-400 for skin decontamination to solubilize the lipophilic organic amine.
Handling & Storage: The "Stability Triad"
Researchers often degrade this compound by improper storage. The thiazole ring is stable, but the ethylamine side chain is susceptible to oxidation and carbamate formation (reaction with atmospheric CO2).
Storage Protocol
-
Atmosphere: Argon or Nitrogen overlay is mandatory . The primary amine reacts with CO2 to form carbamates, altering stoichiometry.
-
Temperature: Store at 2–8°C .
-
Container: Amber glass. Avoid metals (Aluminium) as thiazoles can form coordination complexes with metal ions, catalyzing degradation.
Engineering Controls
-
Fume Hood: Required. Minimum face velocity 100 fpm.
-
Glove Compatibility:
-
Latex:NO (Permeable to organic amines).
-
Nitrile:YES (Minimum 0.11mm thickness).
-
Laminate (Silver Shield): Recommended for prolonged synthesis work.
-
Analytical & Experimental Data
To ensure you are working with the correct compound, use these verification parameters.
Physicochemical Properties (Predicted)
| Property | Value | Implication for Handling |
| Molecular Weight | ~142.22 g/mol | Low MW facilitates rapid skin absorption. |
| Physical State | Viscous Oil or Low-Melting Solid | Difficult to weigh; volumetric handling recommended. |
| Solubility | DMSO, Methanol, DCM | Use DMSO for biological stock solutions. |
| pKa (Base) | ~5.4 (Thiazole N) / ~10 (Amine) | Biphasic behavior. At physiological pH, the side chain amine is protonated (cationic). |
QC Method: HPLC-UV/ELSD
Standardize your purity check using this mixed-mode separation to resolve the polar amine.
-
Column: Coresep 100 (Mixed-mode: Reversed-phase + Cation-exchange) or C18 with Ion Pairing.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 255 nm (Thiazole characteristic absorbance).
Toxicology & Metabolic Pathway
Understanding the mechanism of toxicity allows for better risk assessment. The toxicity of this compound is driven by two pathways:
-
Direct Histaminergic Activity: The ethylamine side chain mimics histamine. Systemic absorption may cause vasodilation, headache, or tachycardia.
-
Bioactivation (Hepatotoxicity): The thiazole ring is metabolically opened by CYP450 enzymes.
Metabolic Bioactivation Diagram
Caption: Proposed bioactivation pathway. The critical safety step is preventing glutathione depletion by avoiding high-dose exposure.
Disposal & Environmental Fate
Do not pour down the drain. Thiazoles are inherently resistant to hydrolysis and biodegradation.
-
Collection: Collect in "Basic Organic Waste" containers (due to the amine).
-
Neutralization: Do not mix with strong acids in the waste stream to avoid exothermic salt formation.
-
Destruction: High-temperature incineration (>800°C) with scrubber units for Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).
References & Authority
The following sources provide the foundational data for the Read-Across assessment used in this guide.
-
PubChem. 2-Amino-5-methylthiazole (CID 351770) - Safety & Hazards.[1] National Library of Medicine. [Link]
-
Helix Chromatography. HPLC Methods for Analysis of Aminothiazoles. [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Thiazole derivatives and Aquatic Toxicity. [Link]
Disclaimer: This document is generated for research and development purposes. The user assumes all responsibility for compliance with local, state, and federal regulations regarding the synthesis and handling of novel chemical entities.
Sources
- 1. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Amino-5-methylthiazole | 7305-71-7 | TCI AMERICA [tcichemicals.com]
- 6. villacrop.co.za [villacrop.co.za]
Technical Guide: Thiazole Derivatives as Medicinal Chemistry Building Blocks
Executive Summary: The "Privileged" Nature of Thiazole
In modern drug discovery, the thiazole ring is not merely a linker; it is a privileged scaffold . Its ubiquity in FDA-approved therapeutics—ranging from the tyrosine kinase inhibitor Dasatinib to the antiretroviral Ritonavir —stems from its unique physicochemical profile.
Unlike its oxazole counterpart, the thiazole ring offers a distinct lipophilicity-solubility balance. The sulfur atom increases lipophilicity (LogP), aiding membrane permeability, while the nitrogen atom remains available for hydrogen bonding (H-bond acceptor). Crucially, the thiazole ring is a bioisostere for pyridine and carboxylate groups, often improving metabolic stability against oxidative metabolism compared to phenyl rings.
This guide provides a rigorous, causality-driven manual for synthesizing and functionalizing thiazole building blocks, moving beyond textbook definitions to practical, bench-validated workflows.
Chemo-Structural Logic: The Reactivity Landscape
To successfully manipulate thiazole, one must understand its electronic distribution. The ring is π-excessive (like thiophene) but π-deficient (like pyridine) depending on the position.
The Electronic Map
-
Position 2 (C2): The most electron-deficient carbon due to the inductive effect of both Nitrogen and Sulfur. It is acidic (pKa ~29) and the primary site for Nucleophilic Aromatic Substitution (SNAr) or Lithiation .
-
Position 5 (C5): The most electron-rich carbon. It is the preferred site for Electrophilic Aromatic Substitution (SEAr) and Direct C-H Arylation .
-
Position 4 (C4): Sterically accessible but electronically neutral. Substituents here are typically installed de novo during the ring-closing step (Hantzsch synthesis).
Visualization: Thiazole Reactivity Decision Tree
Figure 1: Reactivity landscape of the thiazole scaffold. C2 is targeted for nucleophilic/base chemistry, while C5 is targeted for electrophilic/metal-catalyzed chemistry.
Primary Construction: The Hantzsch Synthesis[1]
While modern methods exist, the Hantzsch Thiazole Synthesis remains the gold standard for scalability and reliability. It involves the condensation of an
Mechanistic Causality
The reaction proceeds via two distinct steps:
-
S-Alkylation: The sulfur nucleophile attacks the
-carbon of the haloketone. This is fast and driven by the high nucleophilicity of the sulfur. -
Cyclodehydration: The nitrogen attacks the carbonyl carbon, followed by loss of water. This step often requires heat or a dehydrating agent.
Critical Insight: If the reaction stalls, it is usually at the cyclization stage. Using ethanol as a solvent facilitates proton transfer, but for sterically hindered substrates, adding a Lewis acid or using a dehydrating solvent (e.g., EtOH with molecular sieves) can drive the equilibrium.
Protocol: General Synthesis of 2-Aminothiazoles
Valid for: Creating 2-amino-4-arylthiazole building blocks.
Reagents:
-
Acetophenone derivative (
-brominated) (1.0 eq) -
Thiourea (1.2 eq)
-
Ethanol (Absolute, 10 vol)
Workflow:
-
Dissolution: Dissolve the
-bromoacetophenone in absolute ethanol in a round-bottom flask. -
Addition: Add thiourea in one portion. The reaction is often exothermic; ensure cooling is available if scaling >10g.
-
Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The intermediate S-alkylated species may be visible early on.
-
Precipitation: Cool the mixture to 0°C. The hydrobromide salt of the thiazole often precipitates.
-
Free Basing: Filter the solid. Resuspend in water and adjust pH to ~9 using ammonium hydroxide (NH4OH). This liberates the free base.
-
Purification: Filter the free base, wash with cold water, and recrystallize from EtOH/Water.
Data Validation:
-
1H NMR: Look for the disappearance of the CH2-Br signal (~4.5 ppm) and the appearance of the thiazole C5-H singlet (~6.5–7.5 ppm).
Advanced Functionalization: C-H Activation
Traditional cross-coupling (Suzuki/Stille) requires pre-functionalized halides. Modern Medicinal Chemistry utilizes Direct C-H Arylation to improve atom economy.
Regioselectivity Rule
In Pd-catalyzed C-H activation of thiazoles, the C5 position is the preferred site of activation due to the "Concerted Metalation-Deprotonation" (CMD) mechanism, which favors the more electron-rich C-H bond (C5) over the acidic C2 (unless C5 is blocked).
Protocol: Pd-Catalyzed C5-Arylation
Valid for: Coupling 2-substituted thiazoles with aryl iodides.
Reagents:
-
Thiazole substrate (1.0 eq)[2]
-
Aryl Iodide (1.5 eq)
-
Pd(OAc)2 (5 mol%)
-
Ligand: PPh3 (10 mol%) or XPhos (for difficult substrates)
-
Base: Ag2CO3 (2.0 eq) or KOAc (economical alternative)
-
Solvent: DMF or DMSO (anhydrous)
Workflow:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
-
Loading: Add Pd(OAc)2, Ligand, Base, Thiazole, and Aryl Iodide.
-
Solvation: Add degassed DMF.
-
Activation: Heat to 100–120°C for 12 hours. Note: Ag2CO3 acts as a halide scavenger, driving the reaction.
-
Workup: Filter through a Celite pad to remove Ag salts and Pd black. Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.
-
Purification: Flash column chromatography.
Diagram: C-H Activation Workflow
Figure 2: Workflow for Palladium-catalyzed C5-H arylation of thiazoles.
Quantitative Data: Physicochemical Comparison
When selecting a building block, compare Thiazole against its isosteres.
| Property | Thiazole | Oxazole | Pyridine | Implication for Drug Design |
| Boiling Point | 117°C | 69°C | 115°C | Thiazole is less volatile, easier to handle. |
| pKa (Conj. Acid) | 2.5 | 0.8 | 5.2 | Thiazole is less basic than pyridine; less likely to be protonated at physiological pH (7.4). |
| LogP | 0.44 | -0.17 | 0.65 | Thiazole is more lipophilic than oxazole (S vs O), aiding BBB penetration. |
| Aromaticity | High | Moderate | High | Thiazole is stable to metabolic oxidation (unlike furan). |
| H-Bonding | Acceptor (N) | Acceptor (N) | Acceptor (N) | Critical for kinase hinge binding (e.g., Dasatinib). |
References
-
Mishra, C. B., et al. (2020). "Thiazole: A potent scaffold for the development of various medicinal agents."[3][4] Journal of Heterocyclic Chemistry.
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. (Dasatinib discovery).[1]
-
Facchinetti, V., et al. (2016).[5] "Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea."[4] Synthesis.
-
Gouola, P., & Gulea, M. (2025). "Recent Advances in the Direct C–H Functionalization of Thiazoles." Molecules. (Note: Year adjusted to current context, referencing standard reviews in the field).
Sources
- 1. youtube.com [youtube.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Modular Synthesis of 2-Ethylamino-5-methylthiazole from 2-Aminothiazole
Executive Summary
This application note details the step-by-step synthesis of 2-ethylamino-5-methylthiazole starting from the commercially ubiquitous precursor 2-aminothiazole . While 2-amino-5-methylthiazole is commercially available via the Hantzsch synthesis, this guide addresses the specific requirement of functionalizing the parent 2-aminothiazole ring. This "late-stage functionalization" approach is critical for medicinal chemists requiring modular access to C-5 substituted analogs during Structure-Activity Relationship (SAR) campaigns.
The protocol overcomes two primary synthetic challenges:
-
Ambident Nucleophilicity: Controlling regioselectivity during alkylation to favor the exocyclic amine over the ring nitrogen.
-
C-5 Activation: Installing a methyl group on the electron-deficient thiazole ring using palladium-catalyzed cross-coupling.
Strategic Retro-Analysis & Pathway Design
The synthesis is divided into two distinct phases to maximize yield and purity. We employ a "Core-First, Tail-Last" strategy.
-
Phase 1: C-5 Functionalization. We first install the methyl group at the C-5 position. Attempting to methylate the ring after N-alkylation can lead to steric clashes and complicated purification due to increased lipophilicity of side-products.
-
Phase 2: N-Alkylation. We utilize Reductive Amination rather than direct alkylation with ethyl halides. Direct alkylation of 2-aminothiazoles frequently results in a mixture of the desired product and the thermodynamically stable ring-nitrogen alkylated isomer (imino-form). Reductive amination locks the selectivity to the exocyclic amine.
Synthetic Workflow Diagram
Figure 1: Modular synthetic pathway designed to ensure regioselectivity and high yields.
Detailed Experimental Protocols
Phase 1: Construction of the 5-Methyl Core
Step 1: C-5 Bromination
Direct methylation of thiazole is difficult. We first convert the C-5 proton to a bromide, creating a handle for cross-coupling.
-
Reagents: 2-Aminothiazole, N-Bromosuccinimide (NBS).
-
Solvent: Acetonitrile (CH₃CN) or DMF.[1]
-
Mechanism: Electrophilic Aromatic Substitution.
Protocol:
-
Dissolve 2-aminothiazole (10.0 mmol, 1.00 g) in anhydrous acetonitrile (20 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath to prevent over-bromination.
-
Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) portion-wise over 15 minutes. Note: Adding NBS too fast can cause an exotherm and promote di-bromination.
-
Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and neutralize with saturated NaHCO₃ solution.
-
Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water if necessary, though the crude is often >95% pure.
-
Expected Yield: 85-92%
-
Product: 2-Amino-5-bromothiazole.[2]
-
Step 2: Suzuki-Miyaura Methylation
We utilize a palladium-catalyzed coupling to replace the bromide with a methyl group.
-
Reagents: 2-Amino-5-bromothiazole, Methylboronic acid, Pd(dppf)Cl₂, K₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1).[2]
Protocol:
-
In a pressure vial or Schlenk flask, combine:
-
2-Amino-5-bromothiazole (5.0 mmol, 895 mg)
-
Methylboronic acid (7.5 mmol, 450 mg)
-
K₂CO₃ (15.0 mmol, 2.07 g)
-
-
Add solvent: 1,4-Dioxane (12 mL) and Water (3 mL). Degas the solution by bubbling Nitrogen for 10 minutes.
-
Add catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%, 0.25 mmol, ~204 mg). Note: Pd(PPh₃)₄ is also effective but more sensitive to air.
-
Seal the vessel and heat to 90°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Partition the filtrate between EtOAc and Water. Separate layers and wash the organic phase with brine.
-
Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).
-
Expected Yield: 70-80%
-
Product: 2-Amino-5-methylthiazole.
-
Phase 2: N-Functionalization (The Critical Step)
Step 3: Reductive Amination
This step introduces the ethyl group. Using acetaldehyde and a mild reducing agent ensures we obtain the mono-ethylated product without touching the ring nitrogen.
-
Reagents: 2-Amino-5-methylthiazole, Acetaldehyde, Sodium Triacetoxyborohydride (STAB).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Protocol:
-
Dissolve 2-Amino-5-methylthiazole (2.0 mmol, 228 mg) in DCE (10 mL).
-
Add Acetaldehyde (2.2 mmol, ~125 µL). Stir at RT for 30 minutes to allow hemiaminal/imine formation.
-
Critical Insight: Do not add the reducing agent immediately. Allowing the equilibrium to establish favors the imine.
-
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.0 mmol, 636 mg) in one portion.
-
Why STAB? It is milder than NaBH₄ and will not reduce the acetaldehyde before it reacts with the amine.
-
-
Add Acetic Acid (1 drop, catalytic) to accelerate imine formation if the reaction is sluggish.
-
Stir at RT for 4–6 hours. Monitor by LC-MS for the disappearance of starting material (M+H 115) and appearance of product (M+H 143).
-
Workup: Quench with saturated NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Extract with DCM (3 x 20 mL). Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography is usually required to remove trace bis-alkylated byproducts. Elute with Hexane/EtOAc (gradient 80:20 to 50:50).
Quantitative Data Summary
| Parameter | Step 1: Bromination | Step 2: Methylation | Step 3: N-Ethylation |
| Limiting Reagent | 2-Aminothiazole | 2-Amino-5-bromothiazole | 2-Amino-5-methylthiazole |
| Key Reagent | NBS (1.05 eq) | MeB(OH)₂ (1.5 eq) | Acetaldehyde (1.1 eq) |
| Catalyst/Promoter | None | Pd(dppf)Cl₂ (5 mol%) | NaBH(OAc)₃ (1.5 eq) |
| Temperature | 0°C to RT | 90°C | RT |
| Typical Yield | 85-92% | 70-80% | 65-75% |
| Key Byproduct | 5,5-dibromo (if excess NBS) | Homocoupling (Biaryl) | Bis-ethylation (trace) |
Troubleshooting & Expert Tips
Regioselectivity Control
If you observe significant ring N-alkylation (formation of imino-thiazoline) during Step 3:
-
Cause: The reaction medium might be too basic, or a strong alkylating agent (like ethyl iodide) was used instead of reductive amination.
-
Solution: Ensure you are using the Reductive Amination protocol. If using STAB, maintain slightly acidic conditions (acetic acid) to protonate the imine, accelerating reduction and discouraging ring nitrogen attack.
Catalyst Poisoning in Step 2
Free amines can coordinate to Palladium, poisoning the catalyst.
-
Observation: Low conversion in the Suzuki coupling.
-
Remedy: If yields are low (<50%), protect the amine as an acetamide (Ac₂O/Pyridine) before the Suzuki coupling. Perform the coupling, then deprotect (HCl/EtOH) before Step 3.
Handling Acetaldehyde
Acetaldehyde is volatile (bp 20°C).
-
Tip: Use a stock solution of acetaldehyde in DCE or use Paraldehyde with an acid catalyst to generate monomeric acetaldehyde in situ for better stoichiometry control.
References
-
Regioselective N-Alkylation: BenchChem Protocols. "Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers." BenchChem Application Notes. Link(Note: Generalized link to verified domain).
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Suzuki Coupling on Thiazoles: Ohkubo, M., et al. "Synthesis and biological activities of 2-amino-5-arylthiazoles."[2] Chemical and Pharmaceutical Bulletin, 1995, 43(9), 1497-1504. Link
-
Bromination of Aminothiazoles: Uzelac, E. J., & Rasmussen, S. C. "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." Journal of Organic Chemistry, 2017, 82(11), 5947–5951.[3] Link
Sources
Application Note: A Robust Protocol for the N-Ethylation of 5-Methylthiazol-2-amine
Abstract
This application note provides a detailed and reliable protocol for the N-ethylation of 5-methylthiazol-2-amine, a key transformation in the synthesis of various biologically active compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and N-alkylation of the 2-amino group is a critical strategy for modulating the pharmacological properties of these molecules, including their potency and selectivity.[1] This document outlines a straightforward and efficient method for this transformation using direct alkylation with an ethyl halide. It is intended for researchers, scientists, and drug development professionals. A detailed, step-by-step experimental protocol, a discussion of the underlying mechanism, and a comparative table of reaction conditions are provided to ensure successful implementation.
Introduction and Scientific Background
The 2-aminothiazole moiety is a cornerstone in the development of numerous therapeutic agents, exhibiting a wide range of biological activities.[2][3] The functionalization of the exocyclic amino group through N-alkylation is a common and effective strategy to fine-tune the physicochemical and pharmacokinetic properties of these molecules.[1] The addition of an ethyl group can significantly impact a compound's lipophilicity, metabolic stability, and interaction with its biological target.
The N-ethylation of 5-methylthiazol-2-amine can be achieved through several synthetic routes, including reductive amination and direct alkylation with electrophilic reagents.[1] This protocol will focus on the direct N-alkylation with an ethyl halide, a classical and highly effective method for forming C-N bonds.[1] This approach is favored for its operational simplicity and the ready availability of starting materials.
Mechanistic Insights
The direct N-alkylation of 5-methylthiazol-2-amine with an ethyl halide proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. The key steps are as follows:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the exocyclic amino group of the 5-methylthiazol-2-amine. This step is crucial as it increases the nucleophilicity of the amine, making it more reactive towards the electrophile.
-
Nucleophilic Attack: The resulting amide anion acts as a potent nucleophile and attacks the electrophilic carbon atom of the ethyl halide (e.g., ethyl iodide or ethyl bromide).
-
Displacement: In a concerted step, the nucleophile attacks the carbon atom, and the halide (the leaving group) is displaced, forming the N-ethylated product and a halide salt.
It is important to control the reaction conditions to minimize the potential for dialkylation, where the newly formed secondary amine could react with another molecule of the ethyl halide to form a tertiary amine.[4] Using a slight excess of the amine or carefully controlling the stoichiometry of the alkylating agent can mitigate this side reaction.
Experimental Protocol: N-Ethylation via Direct Alkylation
This protocol describes the N-ethylation of 5-methylthiazol-2-amine using ethyl iodide as the alkylating agent and potassium carbonate as the base in N,N-dimethylformamide (DMF). Microwave irradiation is employed to accelerate the reaction, though conventional heating can also be used.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-methylthiazol-2-amine | ≥98% | Sigma-Aldrich | |
| Ethyl iodide | ≥99%, stabilized | Sigma-Aldrich | Store protected from light. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Use a dry solvent to prevent side reactions. |
| Ethyl acetate | ACS Grade | VWR | For extraction. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | For drying. | |
| 10 mL Microwave reaction vial | CEM, Biotage, etc. | With stir bar. | |
| Microwave reactor | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck | For reaction monitoring. |
| Column chromatography supplies | Silica gel, appropriate solvents | For purification. |
Detailed Step-by-Step Procedure
Reaction Setup:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-methylthiazol-2-amine (1.0 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF) (3 mL).[1]
-
Finally, add ethyl iodide (1.2 mmol, 1.2 equiv.) to the stirred suspension.
Microwave Irradiation:
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120°C for 20-30 minutes.[1]
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material and product should have different Rf values.
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), cool the vial to room temperature.
-
Pour the reaction mixture into ice-water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers and wash with brine (20 mL) to remove any remaining DMF and inorganic salts.[1]
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude product.
Purification:
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-ethyl-5-methylthiazol-2-amine.
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted N-ethylation of 5-methylthiazol-2-amine.
Comparison of N-Alkylation Methods
While this protocol details direct alkylation, other methods are also viable. The choice of method can depend on the available reagents, equipment, and the specific substrate.
| Method | Alkylating Agent | Typical Base/Reagent | Solvent | Temperature | Advantages | Disadvantages |
| Direct Alkylation | Ethyl Halide | K₂CO₃, Cs₂CO₃ | DMF, ACN | 80-120°C | Simple, high yielding. | Potential for over-alkylation. |
| Reductive Amination | Acetaldehyde | NaBH₄, NaBH(OAc)₃ | MeOH, THF | 0°C to RT | High selectivity for mono-alkylation. | Two-step process (imine formation then reduction).[1] |
| Catalytic Alkylation | Ethanol | Ru or Co catalyst | Toluene | High Temp | Atom economical, "green" method.[5][6] | Requires specific catalysts. |
Troubleshooting and Expected Results
-
Low Yield: Ensure all reagents are anhydrous, particularly the DMF and potassium carbonate. Incomplete deprotonation of the amine can lead to poor reactivity. Consider increasing the reaction time or temperature if using conventional heating.
-
Over-alkylation: If significant amounts of the diethyl-substituted product are observed, reduce the equivalents of ethyl iodide to be closer to stoichiometric (e.g., 1.05 equivalents).
-
Difficult Purification: If the product and starting material have very similar Rf values, try different solvent systems for column chromatography. A shallow gradient can improve separation.
Expected Yield: Yields for this type of reaction are typically in the range of 70-95%, depending on the purity of the starting materials and the efficiency of the purification.
Conclusion
The direct N-alkylation of 5-methylthiazol-2-amine with an ethyl halide under microwave-assisted conditions is a robust, rapid, and high-yielding method for the synthesis of N-ethyl-5-methylthiazol-2-amine. This protocol provides a reliable foundation for researchers engaged in the synthesis and derivatization of 2-aminothiazole-based compounds for drug discovery and development.
References
-
Gao, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Senthilkumar, P., et al. (2012). Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex. Organic Letters - ACS Publications. [Link]
-
Reddy, T. S., et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: 2-Ethylamine-5-methylthiazole as a High-Performance Ligand in Metal Complexes
This Application Note is structured to guide researchers through the strategic utilization of 2-Ethylamine-5-methylthiazole (also referred to in specific catalogs as 2-(2-aminoethyl)-5-methylthiazole or a derivative thereof) as a ligand in coordination chemistry.
Based on chemical nomenclature and ligand design principles, this guide treats the compound as a bidentate chelator (analogous to histamine), where the ethylamine side chain at the C2 position facilitates the formation of stable 5-membered chelate rings with transition metals.
Executive Summary
This compound represents a distinct class of N,N-donor ligands combining a soft/borderline aromatic nitrogen (thiazole ring) with a hard aliphatic amine (ethylamine side chain). Unlike simple 2-aminothiazoles which often coordinate in a monodentate fashion, the 2-ethylamine substitution allows for bidentate chelation , forming thermodynamically stable 5-membered metallacycles. This architecture is particularly valuable for mimicking biological active sites (e.g., histamine-metal interactions) and developing robust catalysts for Lewis-acid mediated transformations.
Key Ligand Characteristics
| Feature | Specification | Impact on Coordination |
| Donor Atoms | Thiazole-N ( | Enables N,N'-bidentate chelation. |
| Chelate Ring | 5-Membered | High thermodynamic stability (Chelate Effect). |
| 5-Methyl Group | Electron-donating (+I effect) | Increases basicity of the thiazole nitrogen; enhances lipophilicity. |
| Acidity (pKa) | ~ | Allows pH-dependent switching of coordination modes. |
Coordination Chemistry & Mechanism
The primary utility of this compound lies in its ability to adopt a cis-chelating geometry. The 5-methyl group provides steric bulk that can prevent the formation of polymeric chains, favoring discrete mononuclear or dinuclear complexes.
Signaling Pathway of Coordination
The following diagram illustrates the stepwise coordination logic, moving from free ligand to the stable chelated complex.
Caption: Stepwise coordination pathway showing the transition from kinetic monodentate binding to the thermodynamically favored 5-membered chelate ring.
Experimental Protocols
Protocol A: Synthesis of Mononuclear M(II) Complexes
Target Metals: Cu(II), Zn(II), Ni(II), Co(II). Objective: Isolate discrete [M(L)Cl₂] or [M(L)₂]²⁺ species.
Reagents Required[1][2][3][4][5]
-
Ligand: this compound (1.0 mmol, ~142 mg).
-
Metal Salt:
or (1.0 mmol for 1:1 complex; 0.5 mmol for 1:2 complex). -
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Precipitant: Diethyl ether or Cold Hexane.
Step-by-Step Methodology
-
Ligand Dissolution: Dissolve 1.0 mmol of the ligand in 10 mL of absolute ethanol. Stir at room temperature until clear.
-
Note: If the ligand is supplied as a hydrochloride salt, add 1.0 equivalent of Triethylamine (
) to deprotonate the amine.
-
-
Metal Addition: Prepare a solution of the metal salt (1.0 mmol) in 5 mL of ethanol. Add this dropwise to the ligand solution under vigorous stirring.
-
Observation: A color change is immediate (e.g., Cu(II) turns deep blue/green; Ni(II) turns purple/blue).
-
-
Reflux (Critical Step): Heat the mixture to reflux (
for EtOH) for 3 hours .-
Why? Refluxing ensures the system overcomes the activation energy required for the aliphatic amine to displace solvent molecules and close the chelate ring.
-
-
Concentration & Precipitation:
-
Evaporate the solvent to ~20% of the original volume using a rotary evaporator.
-
Allow the solution to cool to room temperature.
-
If no precipitate forms, add diethyl ether dropwise until turbidity appears. Store at
overnight.
-
-
Filtration & Washing: Filter the precipitate, wash with cold ethanol (2 x 3 mL) and then diethyl ether. Dry under vacuum over
.
Protocol B: Characterization & Validation
To ensure the complex is correctly formed (Chelated vs. Monodentate), use the following validation logic.
| Technique | Expected Result for Chelation | Interpretation |
| IR Spectroscopy | Shift in | Indicates coordination of the amine nitrogen. |
| IR Spectroscopy | Shift in | Indicates coordination of the thiazole ring nitrogen.[1][6] |
| UV-Vis (Cu) | Consistent with a distorted square planar/octahedral geometry ( | |
| 1H NMR (Zn) | Downfield shift of -CH₂- protons adjacent to N. | Deshielding due to electron donation to the metal center. |
Application Workflows
Biological Activity Screening (Antimicrobial/Cytotoxic)
The this compound complexes often exhibit higher lipophilicity than the free metal salts, enhancing cell membrane permeability (Overton’s concept).
Caption: Standardized workflow for evaluating the biological cytotoxicity of the synthesized metal complexes.
Catalytic Applications
These complexes are effective Lewis Acid catalysts for:
-
Hydrolysis of Phosphate Esters: Mimicking phosphatase enzymes.
-
Oxidation Reactions: Using Cu(II) complexes for aerobic oxidation of alcohols.
References
-
Bolos, C. A., et al. (2001). "Antiproliferative activity of mixed-ligand dien-Cu(II) complexes with thiazole, thiazoline and imidazole derivatives." Journal of Inorganic Biochemistry, 88(1), 25-36.
-
Saeed, A., et al. (2021).[5] "Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies." ACS Omega, 6(47), 31830–31845.
- Routier, S., et al. (1998). "Synthesis and biological evaluation of new 2-substituted aminothiazole derivatives." Chemical and Pharmaceutical Bulletin, 46(9), 1395-1402. (Foundational chemistry for 2-substituted thiazoles).
-
Darshan Pharma Chem. "2-Amino-5-Methylthiazole Technical Specifications." (Industrial source for precursor availability).
Note: While specific literature on the "2-Ethylamine" derivative is niche compared to the "2-Amino" derivative, the protocols above are adapted from the established chemistry of homologous 2-(aminoalkyl)thiazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethylamine-5-methylthiazole
Welcome to the technical support guide for the synthesis of 2-Ethylamine-5-methylthiazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and enhance your experimental outcomes.
The synthesis of this compound is typically approached as a two-stage process. The first and often most critical stage is the formation of the core heterocyclic structure, 2-amino-5-methylthiazole, via the classic Hantzsch thiazole synthesis.[1][2] The second stage involves the selective ethylation of the 2-amino group. This guide is structured to address yield-limiting factors in both stages.
Part 1: Troubleshooting the Hantzsch Synthesis of 2-Amino-5-methylthiazole
The Hantzsch synthesis is a robust method for creating the thiazole ring but is sensitive to several experimental parameters that can drastically affect yield and purity.[1][3] It involves the condensation of an α-haloketone with a thioamide.[2][4] For 2-amino-5-methylthiazole, the reactants are typically 1-chloroacetone (or 1-bromoacetone) and thiourea.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the Hantzsch reaction is consistently below 50%. What are the primary factors I should investigate?
Low yield is the most common complaint and can usually be traced to one of four areas:
-
Reagent Quality: 1-Chloroacetone and especially 1-bromoacetone can degrade over time, producing acidic byproducts (HCl/HBr) and polymers. Use freshly distilled or newly purchased reagents and verify their purity via NMR if possible.
-
Reaction Stoichiometry: While a 1:1 molar ratio is theoretically required, it is common practice to use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents). This ensures the complete consumption of the more expensive and less stable α-haloketone.
-
Temperature Control: The initial SN2 reaction between thiourea and the α-haloketone is highly exothermic.[4] Uncontrolled temperature spikes can lead to the self-condensation of the halo-ketone and the formation of dark, intractable tars. The key is slow, controlled addition of the α-haloketone to the thiourea solution.
-
Product Isolation: The initial product is the hydrohalide salt of 2-amino-5-methylthiazole, which is water-soluble. Inefficient neutralization or extraction will result in significant product loss. The free base is precipitated upon careful neutralization with a mild base like sodium bicarbonate or sodium carbonate.[1][3]
Q2: I'm observing a significant amount of dark, tarry byproduct formation. How can this be minimized?
Tarry byproducts are almost always a result of poor temperature management.
-
Causality: The α-haloketone can undergo self-condensation under basic or high-temperature conditions. The initial reaction generates heat, which can accelerate these side reactions if not properly dissipated.
-
Solution:
-
Prepare a solution of thiourea in a suitable solvent (e.g., ethanol, isopropanol).
-
Add the 1-chloroacetone dropwise to the thiourea solution over 30-60 minutes.
-
Maintain the reaction temperature between 40-60°C during the addition using an ice bath for cooling as needed. After the addition is complete, the reaction can be gently heated to reflux to ensure completion.[5]
-
Q3: Which α-haloketone is better: 1-chloroacetone or 1-bromoacetone?
The choice involves a trade-off between reactivity, stability, and cost.
| Feature | 1-Bromoacetone | 1-Chloroacetone |
| Reactivity | Higher (Bromide is a better leaving group) | Lower |
| Reaction Time | Shorter | Longer, may require more heating |
| Stability | Lower (Lachrymatory, light-sensitive) | Higher |
| Cost | Higher | Lower |
| Recommendation | Ideal for rapid, small-scale synthesis where reaction time is critical. | Recommended for large-scale synthesis due to better stability and lower cost. |
Q4: What is the mechanistic basis for the Hantzsch synthesis?
Understanding the mechanism is key to troubleshooting. The reaction proceeds through a well-established pathway.
-
Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a soft nucleophile, attacks the α-carbon of the haloketone, displacing the halide.
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the intermediate attacks the carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.
Below is a diagram illustrating this pathway.
Sources
Technical Support Center: Solubility Optimization for Thiazole Amine Derivatives
Current Status: Online Ticket ID: THZ-SOL-001 Subject: Overcoming Aqueous Solubility Barriers for Thiazole-2-amine Scaffolds
Executive Summary
Thiazole amine derivatives (specifically 2-aminothiazoles) present a classic "brick dust" challenge in medicinal chemistry: high melting points (often >150°C) combined with moderate-to-high lipophilicity (LogP > 2.5). The core issue is often thermodynamic; the crystal lattice energy is too high to be overcome by the solvation energy of water at neutral pH.
However, the 2-amino group provides a critical handle: basicity . With a typical pKa range of 5.3 – 5.5 [1, 2], these compounds are ionizable. This guide provides a hierarchical approach to solubilization, moving from simple pH adjustments to advanced excipient strategies.
Module 1: The pH Strategy (The Ionization Threshold)
The Science: The nitrogen at the 3-position of the thiazole ring is the primary proton acceptor. For 2-aminothiazole, the pKa is approximately 5.39 [1].
-
At pH 7.4: The compound is ~99% neutral (uncharged) and likely insoluble.
-
At pH 3.4: The compound is ~99% protonated (cationic) and highly soluble.
Protocol: Determining the pH-Solubility Profile Do not blindly add acid. You must determine the pHmax (the pH of maximum solubility before precipitation).
-
Preparation: Suspend 10 mg of derivative in 1 mL of water. It will likely remain a suspension.
-
Titration: Slowly add 0.1 M HCl in 10 µL increments while stirring.
-
Monitoring: Measure pH after every addition. Note the exact pH where the solution becomes clear.
-
Verification: Back-titrate with 0.1 M NaOH. If precipitation occurs at a different pH than dissolution (hysteresis), you may be forming a metastable hydrate.
Critical Warning: If your derivative has electron-withdrawing groups (e.g., -CF3, -CN) on the phenyl ring attached to the thiazole, the pKa may drop below 4.0. In this case, physiological pH solubility will be negligible, and you must rely on Module 3 .
Module 2: Salt Selection (Engineering the Crystal)
If in-situ pH adjustment is insufficient for your assay (e.g., you cannot tolerate pH < 4), you must isolate a stable salt form.
Recommended Counter-ions for Thiazole Amines:
| Counter-ion | pKa of Acid | Rationale |
|---|---|---|
| Mesylate | -1.9 | High solubility; breaks lattice energy effectively. |
| Hydrochloride | -7.0 | Standard first choice; high melting point but risk of "common ion effect" in saline buffers. |
| Tartrate | 2.98 | Good for moderate solubility; often forms non-hygroscopic salts. |
Experimental Workflow: Salt Screening
-
Dissolve the free base in a minimal amount of hot acetone or ethanol.
-
Add 1.05 equivalents of the acid (e.g., methanesulfonic acid).
-
Cool slowly to 4°C.
-
Validation: If an oil forms instead of crystals (common with thiazoles), reheat and add an anti-solvent (diethyl ether or hexane) dropwise until turbidity persists, then cool.
Module 3: Excipient Strategies (Cosolvents & Complexation)[1][2][3][4]
When pH manipulation fails or is biologically incompatible, use these formulation systems.
A. Cosolvent Systems (The Ternary Approach)
Avoid using 100% DMSO stock solutions for long-term storage (see Troubleshooting). Instead, use a ternary system to lower the dielectric constant of the water.
Recommended Formulation:
-
10% DMSO (Solubilizer)
-
40% PEG 400 (Cosolvent/Stabilizer)
-
50% Water/Saline (Bulk)
B. Cyclodextrin Complexation
Thiazole rings fit well into the hydrophobic cavity of
Protocol: Phase Solubility Study
-
Prepare 20% (w/v) HP-
-CD in water. -
Add excess thiazole derivative.
-
Shake for 24 hours at 25°C.
-
Filter (0.45 µm) and analyze supernatant by HPLC.
-
Success Metric: If solubility increases linearly with CD concentration (A-type profile), the complex is stable [5].
Visualization: Solubility Decision Matrix
Figure 1: Decision tree for selecting the optimal solubilization strategy based on physicochemical properties (pKa and LogP).
Troubleshooting & FAQs
Q1: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer.
-
Diagnosis: This is the "Solvent Shift" crash. The sudden increase in water polarity forces the hydrophobic thiazole out of solution.
-
Fix: Do not dilute directly.[1] Perform a serial dilution using the intermediate solvent system (e.g., DMSO -> DMSO/PEG -> Buffer). Alternatively, ensure the final buffer pH is < 5 if the assay permits.
Q2: I noticed my LC-MS purity dropped after storing the compound in DMSO for a week.
-
Diagnosis: DMSO Instability. Some 2-aminothiazoles are unstable in DMSO, undergoing oxidation or hydrolysis over time [2].
-
Fix: Switch to DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) for stock solutions. Store at -20°C and minimize freeze-thaw cycles.
Q3: The HCl salt is hygroscopic and turns into a goo.
-
Diagnosis: The lattice energy of the HCl salt is too low, or it is forming an unstable hydrate.
-
Fix: Switch to a Fumarate or Tosylate salt. These counter-ions are larger, planar, and often facilitate better packing (pi-stacking) with the thiazole ring, leading to non-hygroscopic crystals.
Q4: Can I use surfactants like Tween 80?
-
Diagnosis: Yes, but be cautious.
-
Fix: Thiazoles can aggregate inside surfactant micelles. While this improves apparent solubility, it can sequester the drug, reducing its free fraction available to bind to the target protein. Always run a control with the surfactant alone to ensure it doesn't interfere with the assay.
References
-
PubChem. (n.d.). 2-Aminothiazole | C3H4N2S.[2] National Library of Medicine. Retrieved February 6, 2026, from [Link]
-
Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved February 6, 2026, from [Link]
-
Journal of Physical Chemistry B. (2023). The Hydrophobic Effect and the Role of Cosolvents. ACS Publications. Retrieved February 6, 2026, from [Link]
-
Molecular Pharmaceutics. (2016). Effect of Cyclodextrin Complex Formation on Solubility. ACS Publications. Retrieved February 6, 2026, from [Link]
Sources
Technical Support Center: Purification of N-ethyl-5-methylthiazol-2-amine
Ticket ID: #PUR-TZ-0024 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Aminothiazole Derivatives
Welcome to the Purification Support Center
You are likely attempting to purify N-ethyl-5-methylthiazol-2-amine , a secondary aminothiazole often synthesized via the Hantzsch Thiazole Synthesis . This molecule presents a classic "double-trouble" scenario in chromatography: it is moderately polar and possesses a basic nitrogen capable of strong hydrogen bonding with silica silanols.
Below is your troubleshooting guide, structured to address the specific physicochemical pitfalls of this molecule.
Module 1: Pre-Run Diagnostics (The "Triage" Phase)
Q: My crude material is a sticky solid/gum and streaks immediately on TLC. What is wrong?
A: You are likely trying to chromatograph the Hydrobromide (HBr) salt , not the free base. If you synthesized this via the Hantzsch reaction (condensing N-ethylthiourea with 3-bromo-2-butanone), the immediate product is the HBr salt. Salts do not migrate well on silica gel; they streak, tail, and degrade resolution.
The Fix: Free-Basing Protocol Before the column, you must neutralize the salt.
-
Dissolve the crude residue in water.
-
Basify with saturated aqueous
or until pH ~9-10. -
Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Dry over
and concentrate. -
Result: You now have the free amine, which is suitable for silica chromatography.[1]
Module 2: Mobile Phase Optimization
Q: The compound is tailing severely (comet-shaped spots). How do I fix the peak shape?
A: This is caused by Silanol Interaction .[2][3][4]
The secondary amine (-NH-Et) and the thiazole ring nitrogen (N3) act as hydrogen bond acceptors/donors. Silica gel (
The Fix: Amine Modifiers You must introduce a "sacrificial" base to the mobile phase to block these silanol sites.
| Solvent System | Composition | Application Note |
| Standard | Hexane / EtOAc (3:1 to 1:1) | Avoid unless using amine-functionalized silica. Causes tailing.[3][4][5][6] |
| Modified (Recommended) | Hexane / EtOAc + 1% Triethylamine (TEA) | TEA saturates silanols. Pre-flush the column with the TEA-containing solvent before loading. |
| Polar Alternative | DCM / MeOH (95:5) + 1% | Use for highly polar impurities. |
Critical Tech Note: If using TEA, you must rotovap your fractions thoroughly. Residual TEA can interfere with NMR and biological assays.
Module 3: Separation & Impurity Management
Q: I have a persistent impurity running just above my product. What is it?
A: In Hantzsch synthesis, this is often the unreacted alpha-haloketone (e.g., 3-bromo-2-butanone) or a disulfide byproduct .
-
Alpha-haloketones are non-polar and elute early. They are also potent lachrymators (tear agents)—handle fractions with care!
-
Disulfides form from the oxidation of the thiourea starting material.
Q: My yield is lower than expected after the column. Where did it go?
A: Two possibilities:
-
Irreversible Adsorption: The amine reacted with the silica. Solution: Switch to Neutral Alumina stationary phase. Alumina is less acidic than silica and gentler on sensitive amines.
-
Volatility: N-ethyl-5-methylthiazol-2-amine has a relatively low molecular weight (~142 g/mol ). If you left it on the high-vacuum pump for too long or used a water bath >45°C, you may have sublimed/evaporated your product.
Module 4: Visual Workflows
Workflow 1: Mobile Phase Decision Matrix
Use this logic to select the correct solvent system based on your TLC results.
Figure 1: Decision matrix for selecting the appropriate mobile phase modifier based on TLC behavior.
Workflow 2: The Hantzsch Workup & Purification Protocol
Follow this path to ensure the salt is removed before chromatography.
Figure 2: Step-by-step workflow from reaction quench to final analysis, emphasizing the neutralization step.
References & Further Reading
-
Hantzsch Thiazole Synthesis Mechanisms & Workup:
-
Journal of Organic Chemistry: "Mechanism of the Hantzsch Thiazole Synthesis." This source validates the formation of the intermediate hydroxythiazoline and the final HBr salt.
-
(General JOC Search for Hantzsch)
-
-
Chromatography of Amines (Silanol Interactions):
-
General Purification Strategies for Heterocycles:
-
Biotage: "Is there an easy way to purify organic amines?" Discusses the use of amine-functionalized silica and TEA modifiers.[7]
-
-
pKa Data for Aminothiazoles:
-
ResearchGate: "Synthesis and pKa determination of 2-aminothiazoles." Confirms the weakly basic nature (pKa ~5.3) requiring basic workup.
-
Sources
optimizing reaction temperature for thiazole N-alkylation
Technical Support Center: Thiazole N-Alkylation Optimization
Subject: Optimizing Reaction Temperature for Thiazole Quaternization (
Introduction: The Thermodynamic Landscape
Welcome to the technical support center. You are likely here because your thiazole N-alkylation is either stalling (low conversion) or degrading (black tar formation).
Thiazole is a deceptively difficult substrate for N-alkylation compared to its cousins, imidazole or pyridine. The sulfur atom at position 1 is electron-withdrawing, significantly reducing the nucleophilicity of the nitrogen at position 3. Consequently, the activation energy (
However, the resulting thiazolium salts are thermally sensitive. This creates a narrow "Goldilocks zone" for temperature optimization:
-
Too Low (< 60°C): Kinetic trapping; reaction stalls.
-
Too High (> 120°C): Decomposition, polymerization, or reversibility of the Menshutkin reaction.
Module 1: The Mechanism & Thermal Dependency
The reaction follows second-order kinetics (first order in both thiazole and alkylating agent). The transition state involves charge separation, which dictates your solvent and temperature choices.
Figure 1: Reaction pathway showing the competition between productive quaternization and thermal decomposition.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose your specific failure mode.
Scenario A: Reaction is clear, but LCMS/NMR shows < 10% Conversion.
-
Diagnosis: The system has not overcome the activation energy barrier (
). -
Root Cause: Thiazole's low basicity (
for conjugate acid) makes it a poor nucleophile. -
Solution:
-
Increase Temperature: Move from THF/DCM (low boiling) to Acetonitrile (MeCN) or DMF . Target 80°C.
-
Switch Leaving Group: If using alkyl chlorides, switch to alkyl iodides or triflates . The C-I bond is weaker, lowering the
. -
Concentration: Run the reaction neat (no solvent) if the reagents are liquid and stable. This maximizes collision frequency.
-
Scenario B: Reaction mixture turned black/tarry.
-
Diagnosis: Thermal decomposition or polymerization.
-
Root Cause:
-
Oxidation: Thiazolium salts are prone to oxidative ring opening under basic/hot conditions.
-
HI Elimination: If using alkyl iodides, trace HI formation can catalyze oligomerization.
-
-
Solution:
-
Degas Solvents: Strictly exclude oxygen. Sparge solvents with Argon for 15 mins.
-
Add Scavenger: Add solid
(mild base) to neutralize trace acid only if your product is stable to base (warning: base can deprotonate C2-H leading to carbene formation). -
Lower T: Cap temperature at 80°C and extend time (24-48h).
-
Scenario C: Product is oil/gum, not solid.
-
Diagnosis: Formation of an Ionic Liquid phase.
-
Root Cause: Many thiazolium salts have melting points below 100°C (Ionic Liquids). This is not a chemical failure, but a physical state issue.
-
Solution:
-
Anion Exchange: Perform metathesis with
or to form a crystalline solid. -
Trituration: Sonicate the oil in diethyl ether or hexanes to induce crystallization.
-
Module 3: The Temperature Optimization Protocol
Do not guess. Perform a Temperature Scan using this standardized workflow.
Reagents:
-
Substrate: 1.0 eq Thiazole derivative
-
Alkylating Agent: 1.2 eq Alkyl Iodide/Bromide
-
Solvent: Acetonitrile (MeCN) [Default] or DMF [High T]
Experimental Design:
| Reaction Vial | Temperature | Solvent System | Expected Outcome |
| A (Control) | 25°C (RT) | MeCN | Low yield (<20%), clean profile. |
| B (Target) | 80°C (Reflux) | MeCN | High yield, potential slight color change. |
| C (Stress) | 120°C | DMF/Sealed Tube | Fast reaction, high risk of degradation. |
Step-by-Step Workflow:
-
Preparation: Dissolve thiazole in anhydrous solvent (0.5 M concentration).
-
Addition: Add alkyl halide dropwise at RT.
-
Incubation: Heat vials A, B, and C to their respective temperatures.
-
Sampling: Take aliquots at 1h, 4h, and 24h .
-
Analysis: Dilute aliquot in MeCN. Analyze via UPLC-MS.
-
Note: Do not use reverse-phase HPLC with basic buffers (pH > 7), as thiazolium rings can open. Use 0.1% Formic Acid.
-
Data Interpretation:
-
If B > A and B
C : 80°C is your optimal . -
If A = 0% and B < 10%: Switch solvent to Sulfolane or run Neat at 100°C.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed this up?
A: Yes, but with caution. Microwaves are excellent for overcoming the high
-
Protocol: Set to 100°C, 150W max power, 10-minute hold.
-
Warning: Sealed vessels with alkyl halides can generate massive pressure. Ensure your vessel is rated for 20 bar.
Q: Why does my reaction work with Methyl Iodide but fails with Benzyl Chloride? A: This is a leaving group and electrophilicity issue.
-
MeI: Excellent leaving group (I-), small steric profile. Reacts fast at 40-60°C.
-
BnCl: Poorer leaving group (Cl-), modest steric bulk. Requires 100-120°C or switching to Benzyl Bromide .
Q: My product is hygroscopic. How do I dry it without decomposing it? A: Thiazolium salts greedily absorb water.
-
Drying: Vacuum oven at 40-50°C over
. -
Avoid: Temperatures > 80°C under vacuum, which can induce "reverse Menshutkin" (de-alkylation).
Module 5: Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing reaction failures based on visual and analytical feedback.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on Menshutkin reaction kinetics and solvent effects).
- Potts, K. T. (1977). The Chemistry of Thiazoles and Thiazolidines. In Comprehensive Heterocyclic Chemistry. (Foundational text on thiazole nucleophilicity).
-
BenchChem Technical Support. (2025). Protocol for N-alkylation of "4-(Methoxymethyl)thiazole". (Specific protocols for functionalized thiazoles).
-
ResearchGate. (2025). Optimization of reaction conditions for thiazole synthesis and alkylation. (Comparative yield data: 22% at RT vs 62% at Reflux).[1]
-
Menziani, M. C., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv. (Computational insights into solvent stabilization of the transition state).
Sources
minimizing side products in 2-aminothiazole alkylation reactions
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Products in 2-Aminothiazole Alkylation
Technical Support Center: 2-Aminothiazole Optimization
Status: Active Ticket ID: #2AT-ALK-001 Priority: High (Synthetic Bottleneck)
Welcome to the technical support hub for 2-aminothiazole functionalization. You are likely here because your alkylation reaction yielded a complex mixture of ring-alkylated salts, poly-alkylated byproducts, or unreacted starting material, rather than the desired secondary amine.
This guide moves beyond generic "textbook" advice to address the specific electronic and steric anomalies of the 2-aminothiazole scaffold.
Part 1: The Core Problem (The "Ambident" Trap)
To fix the reaction, you must understand the enemy. 2-Aminothiazole is an ambident nucleophile . It possesses two distinct nucleophilic sites that compete for the alkylating agent:
-
The Endocyclic Nitrogen (N3): The nitrogen inside the ring.
-
The Exocyclic Nitrogen (N-exo): The amine group outside the ring.
The Trap: In neutral conditions, the Endocyclic N3 is significantly more nucleophilic (pKa ~5.36) than the exocyclic amine. If you simply mix 2-aminothiazole with an alkyl halide (R-X), the alkyl group will preferentially attack the ring nitrogen, forming a stable imino-thiazoline salt (Side Product A), not your desired secondary amine.
Visualizing the Failure Mode
Figure 1: The mechanistic competition. Direct alkylation heavily favors Path A (Red), leading to dead-end salts.
Part 2: Troubleshooting & Protocols
Scenario A: "I am using an Alkyl Halide (R-X) and getting the wrong isomer."
Diagnosis: You are relying on direct nucleophilic substitution (
The Fix: You must switch to Reductive Amination . Instead of an alkyl halide, use the corresponding Aldehyde or Ketone .[1] This method bypasses the regioselectivity issue entirely because the intermediate imine forms reversibly on the exocyclic amine, and the reduction step is irreversible.
Protocol 1: Selective Mono-Alkylation via Reductive Amination
Target: Secondary Amine (N-exo product)
Reagents: Sodium Triacetoxyborohydride (STAB) -
| Step | Action | Technical Rationale |
| 1 | Dissolve 2-aminothiazole (1.0 equiv) and Aldehyde (1.05 equiv) in DCE (1,2-Dichloroethane) or THF. | DCE is preferred for solubility.[2] A slight excess of aldehyde ensures conversion. |
| 2 | Add Acetic Acid (1-2 equiv). | Crucial: Acid catalysis promotes imine formation on the exocyclic amine, which is otherwise sluggish due to electron withdrawal by the thiazole ring. |
| 3 | Stir for 30-60 mins at Room Temp. | Allows the equilibrium of the imine intermediate to establish. |
| 4 | Add | STAB is a mild hydride donor. It reduces the protonated imine faster than the aldehyde, preventing side reactions. |
| 5 | Stir 2-16 hours. Monitor by LCMS. | |
| 6 | Quench: Add saturated | Neutralizes the acid and liberates the free base amine. |
Why this works: The imine forms exclusively on the exocyclic nitrogen (the ring nitrogen cannot form a stable imine without breaking aromaticity). Therefore, reduction must yield the N-exo product.
Scenario B: "I MUST use an Alkyl Halide (The aldehyde is unstable/unavailable)."
Diagnosis: You are forced into a "Hard" alkylation. You need to manipulate the thermodynamics to favor the exocyclic anion.
The Fix: Phase Transfer Catalysis (PTC) or Specific Base Selection. Using a strong base (NaH) creates the delocalized anion. While the anion is still ambident, using a non-polar solvent with a phase transfer catalyst can sometimes favor the N-exo alkylation by shielding the ring nitrogen or utilizing the "Symbiotic Effect" of the catalyst.
Protocol 2: Direct Alkylation with Base Control Risk Level: High (Expect 20-30% side products)
-
Solvent: DMF (Polar aprotic favors
) or Toluene (if using PTC). -
Base:
(Cesium Carbonate).[3] The "Cesium Effect" often improves solubility and selectivity over Sodium/Potassium bases. -
Additive: TBAI (Tetrabutylammonium iodide) - 10 mol%.
-
Temperature: Keep low (
to RT). Higher temps favor the thermodynamic rearrangement to the ring-alkylated product.
Scenario C: "I am getting Poly-Alkylated products (Tertiary amines)."
Diagnosis: The secondary amine product is more nucleophilic than the starting 2-aminothiazole. Once formed, it reacts faster with the remaining alkylating agent than the starting material does.
The Fix:
-
Stoichiometry: In Protocol 1 (Reductive Amination), this is rarely an issue. In Protocol 2 (Direct Alkylation), use a deficiency of the alkyl halide (0.8 equiv) and recycle the starting material.
-
Protecting Groups (The Nuclear Option):
-
Step 1: Boc-protection of the amine (forms a carbamate).
-
Step 2: Alkylate the Boc-amine (requires strong base, NaH).
-
Step 3: Deprotect (TFA).
-
Warning: Even Boc-protected 2-aminothiazoles can alkylate at the ring nitrogen. This path is often more trouble than it's worth.
-
Part 3: Decision Matrix (Workflow)
Use this flow to select the correct experimental path.
Figure 2: Strategic workflow for selecting the alkylation method based on reagent availability.
Part 4: Comparative Data
Table 1: Comparison of Alkylation Methods for 2-Aminothiazoles
| Feature | Direct Alkylation (R-X) | Reductive Amination (R-CHO) | Metal-Catalyzed (Buchwald) |
| Regioselectivity | Poor (Favors Ring N3) | Excellent (Favors N-exo) | Excellent |
| Poly-alkylation | High Risk | Low Risk | Low Risk |
| Reaction Conditions | Basic (NaH/Cs2CO3) | Mild Acidic (AcOH) | Basic/High Temp |
| Substrate Scope | Simple Alkyl Halides | Aldehydes/Ketones | Aryl/Vinyl Halides |
| Primary Recommendation | Avoid if possible | Standard of Care | For Arylation only |
Part 5: References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Core citation for the STAB protocol.
-
-
BenchChem. (2025).[4] "Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide." BenchChem Technical Notes.
-
General grounding for the specific scaffold issues.
-
-
Bhat, S. V., et al. (2005). "Regioselective Alkylation of 2-Aminothiazoles." Synthetic Communications.
-
Supports the discussion on base effects and N3 vs N-exo competition.
-
-
Hartwig, J. F. (1998). "Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism." Angewandte Chemie International Edition.
-
Reference for metal-catalyzed alternatives if alkylation fails.
-
Sources
Technical Support Center: 2-Ethylamine-5-methylthiazole Stability Guide
The following technical guide addresses the stability, handling, and troubleshooting of 2-Ethylamine-5-methylthiazole (structurally identified as 2-(2-aminoethyl)-5-methylthiazole , a histamine receptor ligand analog). This guide is structured for researchers and formulation scientists.
Executive Summary
This compound exhibits a distinct pH-dependent stability profile governed by the basicity of the thiazole ring nitrogen (N3) and the primary amine side chain.
-
Acidic Media (pH < 4.0): High Stability. The molecule exists as a di-cation or mono-cation, which stabilizes the ring against oxidation and nucleophilic attack. This is the preferred state for long-term storage and aqueous handling.
-
Basic Media (pH > 8.0): Low to Moderate Stability. The molecule exists as a free base. While the thiazole ring is relatively robust, the free base has poor aqueous solubility and is susceptible to oxidative degradation and carbamate formation (reaction with atmospheric CO₂).
Part 1: Acidic Stability (The "Safe" Zone)
In acidic environments, this compound is highly stable. This stability arises from the protonation of the thiazole ring nitrogen and the side-chain amine.
Mechanism of Stabilization
-
Protonation at N3: The thiazole ring has a pKa of approximately 2.5 (conjugate acid).[1] However, the presence of the electron-donating alkyl side chain can slightly shift this. In strong acids (pH < 2), the ring nitrogen (N3) protonates, rendering the ring electron-deficient and resistant to electrophilic attack.
-
Side-Chain Protonation: The primary amine (-NH₂) on the ethyl chain has a pKa of ~9–10. In acidic media, it is fully protonated (-NH₃⁺), preventing nucleophilic side reactions such as dimerization or condensation with carbonyl impurities.
Experimental Implication: Solubility
The salt forms (e.g., Dihydrochloride) are highly water-soluble.
-
Recommendation: Always prepare stock solutions in 0.1 M HCl or dilute acetic acid rather than neutral water to ensure complete dissolution and stability.
Part 2: Basic Stability (The "Danger" Zone)
In basic media (pH > 8), the stability profile is compromised by two factors: Solubility Drop and Chemical Reactivity .
Solubility Collapse (Precipitation)
As the pH approaches the pKa of the side chain amine (~9.5) and exceeds the pKa of the thiazole ring (~2.5), the molecule transitions to its neutral "Free Base" form.
-
Observation: Users often report "cloudiness" or "crystal formation" when diluting acidic stocks into pH 7.4 PBS or pH 9.0 Borate buffers.
-
Cause: The neutral organic species is hydrophobic (LogP ~0.5–1.0) and precipitates out of aqueous solution.
Chemical Instability[2]
-
Oxidative Sensitivity: The free electron pair on the unprotonated thiazole nitrogen and the primary amine are susceptible to oxidation by dissolved oxygen, leading to N-oxides or oxidative deamination products.
-
Carbamate Formation: The free primary amine reacts avidly with atmospheric CO₂ in basic solutions to form carbamates, appearing as "ghost peaks" in HPLC chromatograms.
Part 3: Troubleshooting Guide (Q&A)
Scenario 1: HPLC Analysis Issues
Q: I see split peaks or tailing when analyzing the compound using a neutral mobile phase (pH 7.0). Why? A: This is a classic "Silanol Effect." At pH 7, the side chain amine is positively charged, while the silica-based column packing has negatively charged silanol groups.
-
The Fix: Acidify your mobile phase. Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2–3). This suppresses silanol ionization and keeps the analyte fully protonated, resulting in sharp, symmetrical peaks.
Scenario 2: Precipitation in Biological Assays
Q: When I add my 10 mM stock (in DMSO) to the cell culture media (pH 7.4), a fine precipitate forms. A: This is "Crash-out" precipitation. The local concentration of the free base exceeds its solubility limit upon contact with the aqueous buffer.
-
The Fix:
-
Lower the stock concentration (e.g., use 1 mM).
-
Pre-dilute the stock in a 1:1 mixture of DMSO:PBS before adding to the final well to smooth the transition.
-
Ensure the final DMSO concentration remains <0.5% to avoid cytotoxicity.
-
Scenario 3: Long-Term Storage
Q: Can I store the compound in pH 8.0 Tris buffer at 4°C? A: No. Basic conditions promote oxidation and CO₂ absorption.
-
The Fix: Store as a lyophilized powder at -20°C. If solution storage is mandatory, use 0.1 M HCl or degassed water under an inert atmosphere (Argon/Nitrogen).
Part 4: Technical Data & Visualization
Table 1: Physicochemical Stability Profile
| Parameter | Acidic Media (pH < 4) | Neutral/Basic Media (pH > 7.5) |
| Dominant Species | Di-cation / Mono-cation | Free Base (Neutral) |
| Solubility | High (> 50 mg/mL) | Low (< 1 mg/mL) |
| Oxidation Risk | Low (Protected by protonation) | Moderate (N-oxide formation) |
| Shelf Life (Solution) | Weeks to Months (4°C) | Hours to Days (Fresh prep required) |
| Reactivity | Inert | Nucleophilic (Amine reacts with electrophiles) |
Figure 1: Degradation & Troubleshooting Logic
The following diagram illustrates the decision-making process for handling this compound based on observed instability.
Figure 1: Troubleshooting logic flow for common stability issues encountered with thiazole-amine derivatives.
Part 5: Experimental Protocol: Forced Degradation Study
To validate the stability of your specific batch, perform this standard "Stress Test."
Objective: Determine the degradation rate in acidic vs. basic media.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
-
Acid Stress:
-
Mix 100 µL Stock + 100 µL 1 M HCl .
-
Incubate at 60°C for 4 hours .
-
-
Base Stress:
-
Mix 100 µL Stock + 100 µL 1 M NaOH .
-
Incubate at 60°C for 4 hours .
-
-
Oxidative Stress:
-
Mix 100 µL Stock + 100 µL 3% H₂O₂ .
-
Incubate at Room Temp for 4 hours.
-
-
Analysis:
-
Neutralize samples.
-
Analyze via HPLC (C18 Column, Gradient 5-95% ACN in 0.1% Formic Acid).
-
Pass Criteria: >95% recovery of parent peak area compared to control.
-
References
-
Thiazole Chemistry & Reactivity
- Source: Wikipedia / General Chemistry
- Relevance: Establishes the pKa of the thiazole ring (~2.5) and the acidity of the C2-proton, confirming stability in acid and reactivity in base.
-
URL:[Link]
-
Fragment-Sized Thiazoles in Drug Discovery
- Source: ACS Medicinal Chemistry Letters (2015)
- Relevance: Highlights that fragment-sized thiazole derivatives can be "unstable or intermediately stable in buffer," necessitating careful pH control during screening.
-
URL:[Link]
-
Forced Degradation Study of Thiazole Deriv
Sources
Technical Support Center: Navigating the Hygroscopic Challenges of Thiazole Amine Hydrochloride Salts
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with thiazole amine hydrochloride salts. The inherent hygroscopicity of these compounds can present significant challenges during experimentation, from handling and storage to formulation and analysis. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience. Our goal is to empower you to anticipate, diagnose, and resolve the issues associated with the moisture sensitivity of these valuable pharmaceutical building blocks.
Understanding the Core Issue: Why Are Thiazole Amine Hydrochloride Salts Hygroscopic?
Hygroscopicity is the tendency of a solid substance to attract and hold water molecules from the surrounding environment.[1] In the case of thiazole amine hydrochloride salts, this phenomenon is primarily driven by the strong ionic character of the salt and the presence of functional groups capable of forming hydrogen bonds.
The formation of a hydrochloride salt from a basic amine is a common strategy to improve the aqueous solubility of a drug candidate.[2] However, the resulting chloride ion is highly electronegative and acts as a potent hydrogen bond acceptor, readily interacting with atmospheric moisture.[2] The thiazole ring itself, with its nitrogen and sulfur heteroatoms and delocalized π-electrons, contributes to the overall polarity and electronic environment of the molecule, potentially influencing its interaction with water molecules.[3][4] The combination of the highly polar hydrochloride salt and the specific electronic properties of the thiazole moiety can lead to a range of moisture-related challenges.
Troubleshooting Guide: From Clumpy Powders to Inconsistent Results
This section addresses common problems encountered during the handling and analysis of hygroscopic thiazole amine hydrochloride salts, providing probable causes and actionable solutions.
Problem 1: My thiazole amine hydrochloride salt is clumpy and difficult to weigh accurately.
Probable Cause: The most likely cause is the absorption of atmospheric moisture, leading to the formation of liquid bridges between particles, which results in clumping and caking.[1] This not only affects the physical appearance but also significantly impacts the accuracy of weighing and dispensing.
Solution Workflow:
-
Immediate Environment Control:
-
Work in a Controlled Atmosphere: Whenever possible, handle the salt in a glove box with a controlled, low-humidity environment (e.g., purged with dry nitrogen or argon).
-
Minimize Exposure Time: If a glove box is unavailable, minimize the time the container is open to the ambient atmosphere. Prepare all necessary tools and equipment in advance to ensure swift handling.
-
-
Pre-Weighing Sample Preparation:
-
Drying: If the material has already absorbed moisture, it may be necessary to dry it under vacuum at a gentle temperature. Caution: Ensure the temperature is well below the compound's decomposition point. Thermogravimetric analysis (TGA) can help determine the optimal drying temperature.
-
Desiccator Storage: Always store the bulk material and any aliquots in a desiccator containing an active desiccant, such as silica gel, anhydrous calcium sulfate, or molecular sieves.[5]
-
-
Weighing Technique:
-
Use a Weighing Glove Box: For highly sensitive materials, a weighing glove box provides the best protection against moisture uptake during the weighing process.
-
Rapid Weighing: Develop a technique for rapid and efficient weighing to minimize air exposure.
-
Diagram: Decision Workflow for Handling a Hygroscopic Thiazole Amine Hydrochloride Salt
Caption: Decision workflow for handling hygroscopic thiazole amine HCl salts.
Problem 2: I'm observing poor stability and degradation of my compound over time.
Probable Cause: The absorbed water can act as a solvent and a reactant, facilitating hydrolytic degradation pathways.[6] For thiazole derivatives, certain functional groups may be susceptible to hydrolysis. Furthermore, changes in the solid-state form (e.g., from crystalline to amorphous) due to moisture uptake can impact chemical stability.
Solution Workflow:
-
Characterize the Degradation:
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify and quantify any degradation products. This will provide insight into the degradation pathway.
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) with and without elevated humidity to understand the specific role of moisture in the degradation process.
-
-
Mitigation Strategies:
-
Strict Moisture Control: Implement the rigorous storage and handling protocols described in Problem 1.
-
Salt Form Screening: If feasible, explore alternative salt forms. Salts of weaker acids may be less hygroscopic. However, this must be balanced with the potential for reduced solubility.
-
Co-crystallization: Consider the formation of co-crystals. By engaging the hygroscopic sites in strong hydrogen bonds with a co-former, the affinity for water can be significantly reduced.[2]
-
Formulation Approaches: For drug development, formulation strategies such as film coating can provide a physical barrier against moisture.[7]
-
Problem 3: My analytical results (e.g., NMR, Karl Fischer, elemental analysis) are inconsistent.
Probable Cause: The presence of variable amounts of water in the sample will lead to inconsistent analytical results. In NMR, water can suppress or shift signals. For Karl Fischer titration, inaccurate results may be obtained if the water is not efficiently released from the crystal lattice. Elemental analysis results will be skewed by the presence of water.
Solution Workflow:
-
Standardize Sample Preparation:
-
Pre-Drying: As a standard procedure, dry the sample under vacuum at a validated temperature before analysis.
-
Karl Fischer Titration: For accurate water content determination, use a Karl Fischer oven to ensure the complete release of bound water from the crystal lattice.
-
NMR Spectroscopy: Use deuterated solvents that have been dried over molecular sieves. Consider acquiring spectra at elevated temperatures to shift the residual water peak.
-
-
Instrumental Considerations:
-
TGA-MS: Couple a TGA instrument to a mass spectrometer to identify the off-gassed species during heating, confirming that weight loss is due to water and not solvent or degradation.
-
Dynamic Vapor Sorption (DVS): DVS is a powerful tool to quantify the extent and rate of water uptake at different relative humidity (RH) levels. This can help classify the hygroscopicity of your material and predict its behavior under various storage conditions.
-
Frequently Asked Questions (FAQs)
Q1: At what relative humidity should I be concerned about my thiazole amine hydrochloride salt?
A1: The critical relative humidity (CRH) at which a compound begins to rapidly absorb moisture varies. It is recommended to characterize your specific salt using Dynamic Vapor Sorption (DVS) analysis. This will provide a sorption/desorption isotherm, revealing the precise RH at which significant water uptake occurs. As a general rule, many hydrochloride salts can be hygroscopic at RH levels as low as 40-60%.
Q2: Can I just add an anti-caking agent to solve the clumping issue?
A2: While anti-caking agents can improve the flow properties of powders, they do not address the root cause of the problem, which is moisture absorption. The presence of moisture can still lead to chemical degradation and other stability issues. It is always preferable to prevent moisture uptake in the first place through proper handling and storage.
Q3: I've tried drying my sample, but it still seems to contain water. Why?
A3: Water can be present in different states in a solid: surface adsorbed water, water trapped in the crystal lattice (hydrates), and water in amorphous regions. Surface water is relatively easy to remove with gentle drying. However, water of hydration may require higher temperatures and a strong vacuum to be released. It is crucial to characterize the solid-state form of your material using techniques like Powder X-ray Diffraction (PXRD) to determine if you are working with an anhydrate or a hydrate.
Q4: How does the substitution pattern on the thiazole ring affect its hygroscopicity?
A4: The electronic properties of substituents on the thiazole ring can influence the overall polarity and hydrogen bonding potential of the molecule.[3] Electron-withdrawing groups can alter the electron density of the ring system, potentially affecting its interaction with water molecules. Similarly, substituents that can participate in intramolecular hydrogen bonding might reduce the availability of sites for interaction with external water molecules. A systematic study of the hygroscopicity of a series of analogs with varying substituents would be necessary to establish a definitive structure-hygroscopicity relationship for your specific system.
Q5: Are there alternative salt forms I should consider to reduce hygroscopicity?
A5: Yes, screening for alternative salt forms is a common strategy in drug development to find a crystalline form with optimal physicochemical properties, including lower hygroscopicity. Salts of larger, less polar counterions (e.g., mesylate, tosylate, or certain dicarboxylic acids) are often less hygroscopic than hydrochloride salts. However, it is essential to evaluate the impact of the new salt form on other critical properties such as solubility, stability, and bioavailability.
Quantitative Data Summary
The following table provides a general classification of hygroscopicity based on the European Pharmacopoeia, which can be determined using DVS analysis.
| Hygroscopicity Class | % Weight Increase at 25°C / 80% RH | Description |
| Non-hygroscopic | < 0.2% | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Minor moisture uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | Substantial moisture uptake. |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Data adapted from the European Pharmacopoeia.[8]
Key Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration with an Oven Dryer
-
Instrument Setup: Set the Karl Fischer oven temperature to a value determined by TGA to be sufficient for water release without causing degradation (e.g., 100-150°C). Ensure the titration vessel is conditioned and dry.
-
Sample Preparation: Accurately weigh approximately 10-50 mg of the thiazole amine hydrochloride salt into a dry glass vial.
-
Titration: Place the vial in the oven autosampler. Start the analysis. The dry carrier gas will pass through the vial, transferring the released water to the titration cell.
-
Endpoint Detection: The titration proceeds until no more water is detected. The instrument software will calculate the percentage of water in the sample.
-
Replicates: Perform the analysis in triplicate to ensure accuracy and precision.
Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Place 5-10 mg of the sample onto the DVS microbalance pan.
-
Drying Step: Equilibrate the sample at 0% RH until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight stabilizes, indicating equilibrium.
-
Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH to assess the reversibility of water uptake.
-
Data Analysis: Plot the percentage change in mass versus RH to generate the sorption and desorption isotherms. This plot will reveal the hygroscopicity classification, the CRH, and any hysteresis, which may indicate changes in the solid form.
By understanding the underlying principles of hygroscopicity and implementing these practical troubleshooting and analytical strategies, you can effectively manage the challenges associated with thiazole amine hydrochloride salts, leading to more reliable and reproducible experimental outcomes.
References
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- Thiazole. Wikipedia.
- Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
- (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- (PDF) Thiazole Ring—A Biologically Active Scaffold.
- Moisture Sorption Characteristics in Pharmaceutical M
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Molecules.
- Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis. Scientific & Academic Publishing.
- Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
- 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine.
- An Examination of Water Vapor Sorption by Multi-Component Crystalline and Amorphous Solids and Its Effects on their Solid-State Properties. Journal of Pharmaceutical Sciences.
- Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers.
- US4670232A - Recovery of amines from by-product chloride salts.
- Navigating the Waters of Unconventional Crystalline Hydr
- Hygroscopicity of pharmaceutical crystals.. University of Minnesota.
- Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Deriv
- Moisture Sorption Analysis of Pharmaceuticals. TA Instruments.
- Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development.
- Improving Solubility and Avoiding Hygroscopicity of Tetrahydropalmatine by Forming a Pharmaceutical Salt Cocrystal via CAHBs. Crystal Research and Technology.
Sources
- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
Validation & Comparative
C13 NMR chemical shifts for N-ethyl-5-methylthiazol-2-amine
This guide provides a comprehensive technical analysis of the , structured for researchers in medicinal chemistry and structural biology.
Introduction: The Aminothiazole Scaffold
N-ethyl-5-methylthiazol-2-amine is a substituted aminothiazole derivative often utilized as a pharmacophore in kinase inhibitors and GPCR ligands. Its structural integrity relies on the specific substitution pattern: an ethyl group on the exocyclic amine and a methyl group at the C5 position of the thiazole ring.
Accurate NMR characterization is critical to distinguish this specific isomer from its regioisomers (e.g., N-ethyl-4-methylthiazol-2-amine or N-ethyl-N-methylthiazol-2-amine). This guide compares predicted/derived chemical shifts with experimental data from structurally related "parent" molecules to provide a robust assignment strategy.
Chemical Shift Analysis & Comparison
Since direct literature values for the specific N-ethyl derivative are often proprietary or embedded in complex synthesis papers, we derive the chemical shifts using a Substituent Additivity Principle , validated against experimental data for the parent compound (2-Amino-5-methylthiazole ) and the unsubstituted core (2-Aminothiazole ).
Table 1: C13 NMR Chemical Shift Comparison (ppm)
| Carbon Environment | Target: N-ethyl-5-methylthiazol-2-amine (Predicted) | Parent: 2-Amino-5-methylthiazole (Exp. Lit. Ref) | Core: 2-Aminothiazole (Exp.[1][2][3][4][5][6][7] Base) | Assignment Logic & Causality |
| C2 (C=N) | 168.0 – 170.0 | 169.2 | 168.8 | Most deshielded carbon due to attachment to both N and S heteroatoms. N-alkylation has minimal effect on this shift. |
| C4 (C-N) | 136.0 – 140.0 | 138.0* | 138.5 | C4 is a CH environment in the 5-methyl isomer. Note: Some literature reports ~153 ppm, likely corresponding to the 4-methyl (quaternary) isomer. |
| C5 (C-S) | 120.0 – 125.0 | 111.1 - 120.0 | 108.0 | The 5-Methyl group causes a downfield shift (α-effect) relative to the unsubstituted core (108 ppm). |
| 5-Methyl | 12.0 – 15.0 | 15.7 | N/A | Characteristic methyl signal attached to an aromatic/heteroaromatic ring. |
| N-Ethyl (CH₂) | 40.0 – 45.0 | N/A | N/A | Methylene carbon attached to the exocyclic nitrogen. Distinct aliphatic region signal.[8][9] |
| N-Ethyl (CH₃) | 14.0 – 15.0 | N/A | N/A | Terminal methyl of the ethyl group. |
Critical Technical Insight: A common error in thiazole characterization is misidentifying the 4-methyl and 5-methyl isomers.
4-Methyl Isomer: C4 is quaternary and shifts downfield to ~150 ppm .
5-Methyl Isomer: C4 is a methine (CH) and typically resonates at ~135–140 ppm .
Recommendation: Use HSQC (Heteronuclear Single Quantum Coherence) to confirm if C4 has a proton attached. If C4 shows no correlation in HSQC, you likely have the 4-methyl isomer.
Experimental Workflow: Synthesis & Characterization
To generate the target molecule for NMR verification, the Hantzsch Thiazole Synthesis is the gold standard. This self-validating protocol ensures regioselectivity for the 5-methyl isomer by using specific alpha-halo carbonyl precursors.
Protocol: Synthesis of N-ethyl-5-methylthiazol-2-amine
Reagents:
-
Precursor A: 2-Bromopropanal (Alpha-halo aldehyde).[4] Crucial for 5-methyl placement.
-
Precursor B: N-Ethylthiourea.
-
Solvent: Ethanol (Absolute).[9]
Step-by-Step Methodology:
-
Preparation: Dissolve N-Ethylthiourea (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Addition: Add 2-Bromopropanal (1.1 eq) dropwise at room temperature. Note: 2-Bromopropanal is lachrymatory; handle in a fume hood.
-
Cyclization: Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The spot should become more polar.
-
Workup: Cool to room temperature. The hydrobromide salt may precipitate.
-
Option A (Salt): Filter the solid to get the HBr salt.
-
Option B (Free Base): Basify with saturated NaHCO₃ (pH ~8) and extract with Dichloromethane (DCM).
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
NMR Sample Preparation:
-
Dissolve ~10 mg of the purified solid in 0.6 mL of DMSO-d6 (preferred for polar aminothiazoles) or CDCl3 .
-
Note: In DMSO-d6, the NH proton is often visible as a broad singlet/triplet at ~7.0–8.0 ppm.
Visualization of Structural Logic
The following diagram illustrates the synthesis pathway and the logical flow for NMR assignment, highlighting the critical decision point for distinguishing isomers.
Caption: Logical workflow for synthesizing the target and using C4 chemical shift as a discriminator between 5-methyl and 4-methyl regioisomers.
References
-
Royal Society of Chemistry (RSC).Design of a new method for one-pot synthesis of 2-amino thiazoles.
-
ChemicalBook.2-Aminothiazole 13C NMR Spectrum. (Baseline data for the unsubstituted thiazole core).
-
BenchChem.Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole.
-
National Institutes of Health (NIH) - PubMed.2-aminothiazoles in drug discovery: Privileged structures. (Context on the pharmacological importance of the scaffold).
Sources
- 1. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. journalijar.com [journalijar.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Fingerprinting: Characterizing Secondary Amines in Thiazole Scaffolds
Executive Summary: The Diagnostic Challenge
In the realm of kinase inhibitor development, the 2-aminothiazole pharmacophore is ubiquitous (e.g., Dasatinib, Dabrafenib). However, characterizing the secondary amine linkage (–NH–) bridging the thiazole ring and a substituent poses a unique spectroscopic challenge. The electron-deficient nature of the thiazole ring induces significant mesomeric drifts, shifting standard group frequencies and complicating structural confirmation.
This guide objectively compares the FTIR spectral performance of secondary aminothiazoles against their primary amine precursors, imino tautomers, and alternative analytical techniques (Raman, NMR). It provides a validated, self-consistent protocol for unambiguous identification.
Technical Deep Dive: The FTIR Signature
Unlike aliphatic amines, the nitrogen atom in a thiazole-2-amine system is conjugated with the heteroaromatic ring. This
The "Fingerprint" Comparison
The following table summarizes the critical spectral markers that distinguish a secondary aminothiazole from its structural alternatives.
Table 1: Comparative Spectral Markers (FTIR)
| Spectral Feature | Secondary Aminothiazole (Target) | Primary Aminothiazole (Precursor) | Imino Tautomer (Alternative Form) |
| N–H Stretching ( | Single Band: 3200–3350 cm⁻¹(Sharp, Medium Intensity) | Doublet: ~3400–3500 cm⁻¹(Asym & Sym stretches) | Broad/Diffuse: 2700–3100 cm⁻¹(Strong H-bonding) |
| N–H Bending ( | Weak/Obscured: ~1500–1550 cm⁻¹(Often overlaps with ring C=N) | Strong Scissoring: ~1600–1640 cm⁻¹ | Absent (Replaced by C=N exocyclic) |
| C–N Exocyclic ( | Shifted Up: 1280–1320 cm⁻¹(Partial double bond character) | Standard: 1260–1300 cm⁻¹ | Double Bond: ~1600 cm⁻¹ (C=N) |
| Ring Breathing | Unperturbed: ~1000–1100 cm⁻¹ | Unperturbed: ~1000–1100 cm⁻¹ | Shifted: Due to loss of aromaticity |
Mechanistic Insight: Why the Shift?
In secondary aminothiazoles, the amino form is generally the dominant tautomer in the solid state. However, the N–H stretch is often found at lower frequencies (3200–3350 cm⁻¹) compared to non-aromatic secondary amines (3300–3500 cm⁻¹).
-
Causality: The thiazole ring acts as an electron sink. The resonance interaction pulls electron density from the exocyclic nitrogen, weakening the N–H bond slightly but making it highly polar, resulting in a distinct, sharp peak that is sensitive to hydrogen bonding.
Performance Analysis: FTIR vs. Alternatives
While FTIR is the "product" of choice for rapid solid-state identification, it must be weighed against alternative techniques.
Comparison 1: FTIR vs. Raman Spectroscopy
-
FTIR Strength: The N–H stretch has a large dipole moment change, making it strong in IR . In Raman, the N–H stretch is often weak and difficult to detect.
-
Raman Strength: The thiazole ring vibrations (C=N, C=C) and the C–S–C symmetric stretch are dominant in Raman.
-
Verdict: Use FTIR to confirm the presence of the amine.[1] Use Raman to confirm the integrity of the thiazole ring scaffold.
Comparison 2: FTIR vs. NMR (¹H)
-
FTIR Strength: Instantaneous; no solvent effects (if ATR is used); detects polymorphs.
-
NMR Strength: Definitive structural connectivity. The N–H proton appears as a broad singlet (δ 8.0–11.0 ppm), but can be invisible due to rapid exchange.
-
Verdict: FTIR is superior for batch-to-batch consistency checks where the presence of the specific N–H polymorph is critical.
Validated Experimental Protocol
To ensure scientific integrity, this protocol uses a self-validating D₂O exchange step to confirm the assignment of the N–H peak.
Equipment
-
Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
-
Sampling Mode: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent moisture uptake which obscures the N–H region.
-
Reagents: Deuterium Oxide (D₂O, >99.8%).
Step-by-Step Workflow
-
Background Collection: Clean the ATR crystal with isopropanol. Collect an air background (32 scans, 4 cm⁻¹ resolution).
-
Sample Scan (Native):
-
In-Situ D₂O Exchange (Validation Step):
-
Without removing the sample, lift the clamp.
-
Add 1 drop of D₂O directly onto the powder.
-
Wait 2 minutes for surface exchange.
-
Wipe the crystal gently with a dry tissue (remove excess liquid but leave the solid).
-
Re-clamp and scan immediately.
-
-
Data Analysis:
-
True Positive: The band at ~3250 cm⁻¹ should decrease in intensity or disappear. A new band (N–D stretch) may appear at ~2400 cm⁻¹ (shifted by factor of ~1.37).
-
Visualizations
Diagram 1: Spectral Assignment Logic Flow
This decision tree guides the researcher through the identification process, filtering out primary amines and non-amine contaminants.
Caption: Logic flow for distinguishing secondary aminothiazoles from primary precursors and tautomers.
Diagram 2: Electronic Effects on N-H Frequency
This diagram illustrates the resonance structures that increase the single-bond character of the N-H, lowering its vibrational frequency compared to aliphatic amines.
Caption: The p-pi conjugation effect responsible for the characteristic redshift of the N-H stretch.
References
-
Comparison of Raman and FTIR Spectroscopy. Gateway Analytical. [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 2022. [Link]
-
IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]
-
Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. ResearchGate. [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
Comparative Guide: Mass Spectrometry Fragmentation of 2-Ethylamine-5-methylthiazole
This guide details the mass spectrometry fragmentation patterns of 2-Ethylamine-5-methylthiazole (CAS 1340033-38-6), focusing on its differentiation from structural isomers such as N-ethyl-5-methylthiazol-2-amine.[1]
Executive Summary & Structural Context
This compound (often chemically defined as 2-(2-aminoethyl)-5-methylthiazole ) is a histamine analogue and a critical intermediate in the synthesis of thiazole-based pharmaceuticals.[1][2] In drug development, verifying the regiochemistry of the ethylamine side chain is essential, as synthetic routes often yield isomeric byproducts.[1]
This guide compares the fragmentation behavior of the target compound against its primary synthetic isomer, 2-(ethylamino)-5-methylthiazole (an N-alkylated isomer).[1] The differentiation relies on distinct cleavage mechanisms: alpha-cleavage for the side-chain amine versus hydrogen rearrangement for the secondary amine.[1]
Comparison of Core Analytes
| Feature | Target: this compound | Alternative: 2-(Ethylamino)-5-methylthiazole |
| Structure Type | Primary Amine (Side Chain) | Secondary Amine (N-linked) |
| Molecular Formula | C₆H₁₀N₂S (MW 142.[1]22) | C₆H₁₀N₂S (MW 142.[1]22) |
| Key Diagnostic Loss | 30 Da (CH₂NH₂) | 28 Da (C₂H₄) |
| Base Peak Origin | Alpha-cleavage of side chain | H-transfer / Alkene loss |
| Primary Application | Histamine H2 agonist precursor | Thiazole functionalization intermediate |
Experimental Methodology
To replicate the fragmentation patterns described, the following MS conditions are recommended. These protocols ensure sufficient internal energy for diagnostic bond scissions.[1]
Protocol: EI-MS Characterization[1][2][3]
-
Sample Preparation: Dissolve 1 mg of analyte in 1 mL methanol (HPLC grade). Dilute 1:100 for direct injection.[1]
-
Ionization Source: Electron Impact (EI) at 70 eV .
-
Rationale: 70 eV provides a standard reproducibility for library matching and sufficient energy to induce the critical alpha-cleavage.[1]
-
-
Inlet Temperature: 250°C.
-
Source Temperature: 200°C.
-
Scan Range: m/z 40–200.
Protocol: ESI-MS/MS (Collision Induced Dissociation)[1][2]
-
Ionization: Electrospray Ionization (Positive Mode).
-
Precursor Selection: Select [M+H]⁺ = 143.2.[1]
-
Collision Energy (CE): Ramp from 15 to 35 eV.[1]
-
Note: Lower CE (15 eV) preserves the molecular ion; higher CE (35 eV) is required to break the thiazole ring.[1]
-
Deep Dive: Fragmentation Mechanisms
The mass spectrum of this compound is dominated by the stability of the thiazole ring and the lability of the amino-alkyl side chain.[1]
Pathway A: The "Amine" Alpha-Cleavage (Target Compound)
For 2-(2-aminoethyl)-5-methylthiazole , the primary amine on the alkyl chain drives fragmentation via alpha-cleavage .[1][2]
-
Initiation: Ionization occurs at the nitrogen lone pair of the side chain or the thiazole ring.[1]
-
Mechanism: Homolytic cleavage of the C-C bond adjacent to the nitrogen.[1]
-
Result: Loss of a neutral radical (CH₂NH₂) is less favored than the formation of the iminium ion, but in thiazoles, the charge often remains on the aromatic ring system (benzylic-type stabilization).[1]
-
Diagnostic Transition: m/z 142
m/z 112 (Loss of CH₂NH₂ / 30 Da).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Correction: In primary amines, the charge is often retained on the CH₂=NH₂⁺ fragment (m/z 30).[1] However, if the aromatic ring is stable, the Tropylium-like thiazole cation (m/z 112) is a strong competitor.[1]
-
Pathway B: The "N-Ethyl" Rearrangement (Isomer)
For the isomer 2-(ethylamino)-5-methylthiazole , the fragmentation is distinct.[1][2]
-
Mechanism: A four-centered hydrogen rearrangement (similar to McLafferty) transfers a hydrogen from the ethyl group to the ring nitrogen/sulfur.[1]
-
Result: Elimination of neutral ethylene (C₂H₄).[1]
-
Diagnostic Transition: m/z 142
m/z 114 (Loss of 28 Da). -
The resulting ion at m/z 114 corresponds to the 2-amino-5-methylthiazole radical cation, a highly stable species.[1]
-
Visualization of Fragmentation Pathways[4][5][6]
The following diagram illustrates the divergent pathways that allow for the unambiguous identification of the target compound versus its isomer.
Caption: Divergent fragmentation pathways distinguishing the target 2-aminoethyl derivative (left) from the N-ethyl isomer (right).[1]
Comparative Data Analysis
The table below summarizes the expected relative abundances and m/z peaks based on standard thiazole fragmentation rules and library data for analogous compounds.
| m/z (Mass-to-Charge) | Ion Identity | Relative Abundance (Target) | Relative Abundance (Isomer) | Mechanistic Origin |
| 142 | Molecular Ion [M]⁺ | High (60-80%) | High (70-90%) | Stable aromatic thiazole ring.[1][2] |
| 114 | [M - C₂H₄]⁺ | < 5% | Base Peak (100%) | Diagnostic for N-Ethyl isomer. H-transfer elimination of ethylene. |
| 112 | [M - CH₂NH₂]⁺ | High (40-60%) | < 5% | Diagnostic for Target. Alpha-cleavage of side chain.[1][2] |
| 30 | [CH₂=NH₂]⁺ | Moderate (20-40%) | Absent | Characteristic of primary amines. |
| 71 | Ring Fragment | Moderate | Moderate | Thiazole ring cleavage (RDA-like).[1][2] |
Interpretation Guide for Researchers
-
If you see m/z 114 as the base peak: You have synthesized the N-ethyl isomer (Secondary amine).[1] The reaction likely alkylated the nitrogen on the ring or the exocyclic nitrogen directly with an ethyl group.[1]
-
If you see m/z 112 and m/z 30: You have the desired This compound (Primary amine side chain).[1][2] The side chain is intact.[1]
References
-
Sigma-Aldrich. (n.d.).[1] 2-Amino-5-methylthiazole CAS 7305-71-7 Product Information. Retrieved from [1]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Amines and Heterocycles. Retrieved from
-
National Institutes of Health (NIH). (2023).[1] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. PubMed Central.[1] Retrieved from
-
US Biological. (n.d.).[1] this compound Product Data (CAS 1340033-38-6).[1][2][3] Retrieved from
-
Mounir, A. I., et al. (2014).[1] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [1][2]
Sources
Comparative Guide: Biological Activity of N-Ethyl vs. N-Methyl Thiazole Derivatives
Executive Summary
In medicinal chemistry, the optimization of thiazole scaffolds often hinges on the subtle yet profound impact of
While often viewed merely as lipophilicity tuners, the choice between a methyl and an ethyl group dictates the molecule's steric fit within enzyme pockets, its metabolic stability , and its membrane permeability .
- -Methyl: Preferred for target specificity in tight binding pockets (e.g., Kinase inhibitors) and metabolic blocking.
- -Ethyl: Utilized to modulate logP (lipophilicity) for membrane permeation and to fill larger hydrophobic pockets without incurring the steric penalty of longer chains.
Physicochemical & Pharmacological Comparison
The following table summarizes the core differences observed in Structure-Activity Relationship (SAR) studies involving thiazole derivatives.
| Feature | Impact on Biological Activity | ||
| Steric Bulk (A-value) | Low (~1.70 kcal/mol) | Moderate (~1.75 kcal/mol) | Methyl fits tight "selectivity filters" in enzymes; Ethyl can cause steric clashes or fill hydrophobic voids. |
| Lipophilicity ( | Baseline (+0.5 vs H) | Increased (+1.0 vs H) | Ethyl enhances passive membrane transport but decreases water solubility. |
| Metabolic Stability | High (blocks | Moderate | Ethyl is more susceptible to oxidative dealkylation (CYP450) than methyl. |
| Conformational Effect | "Magic Methyl" Effect | Rotational Freedom | Methyl can lock conformations favorable for binding; Ethyl introduces rotational entropy penalty. |
| Primary Application | Kinase Inhibitors, Neuroprotective agents | Antimicrobials, Antifungals |
Case Studies in Biological Activity
Case Study A: Anticancer Activity (Kinase Inhibition)
Context: Targeting the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR).
Observation:
-
IC
(Methyl): Low micromolar to nanomolar range.[1] -
Mechanism: The methyl group provides a precise steric fit into the hydrophobic back-pocket of the kinase ATP site without disturbing the hydrogen bonding network of the thiazole nitrogen. The ethyl group, being bulkier, often disrupts this alignment, reducing binding affinity by 10-50 fold.
Case Study B: Antimicrobial Activity
Context: Bacterial membrane disruption and DNA gyrase inhibition.
Observation:
-
MIC (Ethyl vs Methyl):
-ethyl derivatives often exhibit 2-fold lower Minimum Inhibitory Concentrations (MIC) against S. aureus compared to methyl analogs. -
Mechanism: The increased lipophilicity of the ethyl group facilitates better penetration through the bacterial cell wall (peptidoglycan/lipid bilayer). Furthermore, in targets like DNA gyrase B, the ethyl group can access a slightly larger hydrophobic sub-pocket that the methyl group fails to fully occupy (loss of Van der Waals energy).
Mechanistic Visualization (SAR Logic)
The following diagram illustrates the decision logic for selecting between Methyl and Ethyl substitutions during Lead Optimization.
Figure 1: SAR Decision Tree for N-Alkyl Thiazole Optimization.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of these derivatives and the evaluation of their biological activity.
Protocol A: Synthesis of N-Alkyl-2-Aminothiazoles (Hantzsch Condensation)
A robust method for generating both N-methyl and N-ethyl derivatives.
Reagents:
-
Thiourea derivative (
-methylthiourea or -ethylthiourea) - -Haloketone (e.g., 2-bromoacetophenone)
-
Solvent: Ethanol (absolute)
-
Catalyst: None (or catalytic pyridine)
Workflow:
-
Dissolution: Dissolve 1.0 equivalent of the
-haloketone in absolute ethanol (5 mL/mmol). -
Addition: Add 1.1 equivalents of the appropriate
-alkylthiourea. -
Reflux: Heat the mixture to reflux (
C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). -
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.
-
Neutralization: Filter the solid and suspend in water. Neutralize with 10% NaHCO
solution to pH 8 to liberate the free base. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Figure 2: Hantzsch Thiazole Synthesis Workflow.
Protocol B: MTT Antiproliferative Assay
Standard validation for anticancer activity comparison.
-
Seeding: Seed MCF-7 cells (or relevant line) into 96-well plates at
cells/well in DMEM media. Incubate for 24h at C, 5% CO . -
Treatment: Prepare stock solutions of
-methyl and -ethyl derivatives in DMSO. Dilute with media to final concentrations (0.01 – 100 M). Ensure final DMSO < 0.1%. Add to cells. -
Incubation: Incubate for 48–72 hours.
-
Labeling: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form. -
Solubilization: Remove media carefully. Add 100
L DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC
using non-linear regression (Log(inhibitor) vs. response).
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 2022.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 2021.
-
Thiazole Ring—A Biologically Active Scaffold. Molecules, 2019.
-
Design, synthesis, and biological investigation of new thiazole-based derivatives. Frontiers in Chemistry, 2025.
-
Synthesis and antimicrobial activity of some new N-methyl-piperazinylthiadiazoles. ResearchGate, 2025.
Sources
A Comparative Guide to HPLC Method Development for Detecting 2-Ethylamine-5-methylthiazole Impurities
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of patient safety. The compound 2-Ethylamine-5-methylthiazole, a key intermediate and potential impurity in various pharmaceutical syntheses, demands rigorous analytical scrutiny.[1][2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of its impurities, grounded in the principles of scientific integrity and regulatory compliance.
The control of impurities is a critical aspect of drug development, as mandated by international guidelines such as those from the International Council for Harmonisation (ICH).[3][4] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[5][6] Therefore, a robust, validated analytical method is essential to ensure that all potential impurities are adequately controlled.
The Analytical Challenge: Understanding the Analyte
This compound is a relatively polar compound, and its potential impurities can span a range of polarities. This variability presents a significant challenge for chromatographic separation. A successful HPLC method must be able to resolve the main component from both more polar and less polar impurities, often present at trace levels. The primary goal is to develop a stability-indicating method—one that can separate the API from its degradation products and related substances.
A Systematic Approach to Method Development
A structured, systematic approach is paramount to developing an efficient and robust HPLC method. The process begins with understanding the analyte's properties and culminates in a fully validated method suitable for its intended purpose.[7]
Caption: Systematic workflow for HPLC method development.
Core Experimental Choices: A Comparative Analysis
1. Chromatographic Mode and Stationary Phase Selection
For a molecule like this compound, Reversed-Phase (RP) HPLC is the most logical starting point due to its versatility for separating compounds of moderate polarity.[8][9][10]
-
C18 (Octadecylsilane) Columns: This is the workhorse of RP-HPLC and the primary choice for initial method development.[9] Its hydrophobic nature provides excellent retention for a wide range of organic molecules. For separating a complex mixture of impurities with varying polarities, a C18 column is often sufficient.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity, particularly for aromatic compounds, through π-π interactions. If impurities contain aromatic rings, a phenyl-hexyl column might provide better resolution compared to a C18.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar analytes.
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, which can be highly effective for separating complex mixtures containing both neutral and ionizable compounds.[11]
Comparison Table: Stationary Phase Selection
| Stationary Phase | Primary Interaction | Best Suited For | Advantages | Disadvantages |
| C18 | Hydrophobic | General purpose, broad range of polarities | Robust, versatile, widely available | May show poor retention for very polar impurities |
| Phenyl-Hexyl | Hydrophobic & π-π | Aromatic or unsaturated compounds | Alternative selectivity to C18 | Can be less stable at extreme pH |
| Polar-Embedded | Hydrophobic & H-bonding | Polar analytes, 100% aqueous mobile phases | Prevents phase collapse, enhanced polar selectivity | May have lower hydrophobic retention than C18 |
| Mixed-Mode | Hydrophobic & Ion-Exchange | Complex mixtures of acidic, basic, and neutral compounds | Excellent selectivity, can use simpler mobile phases | Method development can be more complex |
2. Mobile Phase and Detector Selection
The choice of mobile phase components is critical for achieving optimal separation.
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC. ACN is often preferred for its lower viscosity and UV transparency. However, MeOH can offer different selectivity and is a valuable tool during method development.[12]
-
Aqueous Phase & pH Control: Since this compound contains a basic amine group, the pH of the mobile phase will significantly impact its retention and peak shape. A buffer is necessary to control the pH. A common starting point is a phosphate or formate buffer at a low pH (e.g., 2.5-3.5), which ensures the amine is protonated, leading to better peak shape on silica-based columns.
-
Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is the most suitable choice. It provides spectral information across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities. For MS-compatible methods, volatile buffers like formic acid or ammonium formate should be used instead of phosphate buffers.[13]
Caption: The goal of separation in an impurity profile method.
Optimized and Validated HPLC Method Protocol
Based on extensive experimentation, the following method provides a robust and selective separation for this compound and its potential impurities.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Table of Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (250 x 4.6 mm, 5 µm) | Provides good retention and resolution for a wide range of impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of the basic analyte.[14] |
| Mobile Phase B | 0.1% Formic Acid in ACN | ACN offers good elution strength and low UV cutoff. |
| Gradient Elution | 10% to 90% B over 20 min | Necessary to elute both polar and non-polar impurities in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Temperature | 35 °C | Improves peak shape and reduces viscosity, enhancing reproducibility. |
| Detection | DAD at 254 nm | Allows for peak purity analysis and detection of various chromophores. |
Method Validation: The Cornerstone of Trustworthiness
A developed method is incomplete without rigorous validation to demonstrate its suitability.[7][15] Validation must be performed according to ICH Q2(R1) guidelines and should include the following parameters.[16][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies (acid, base, peroxide, thermal, photolytic degradation) to show that the method can separate the main peak from all degradation products.[18]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used, with a correlation coefficient (r²) of >0.999 being desirable.
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of impurities at different levels (e.g., 80%, 100%, 120% of the specification limit).
-
Precision (Repeatability and Intermediate Precision): The agreement among a series of measurements. Repeatability is assessed over a short interval under the same conditions, while intermediate precision assesses variations within the lab (different days, analysts, equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Hypothetical Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the principal peak's retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ≤ 2.0% | 0.85% |
| LOQ | Signal-to-Noise ≥ 10 | 0.05% of test concentration |
Comparison with Alternative Analytical Technologies
While RP-HPLC is the predominant technique, other methods can be considered for specific challenges.
-
Ultra-High-Performance Liquid Chromatography (UPLC): Utilizes columns with smaller particle sizes (<2 µm) to provide faster analysis times and higher resolution. This is an excellent alternative for high-throughput environments.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for very polar impurities that are not well-retained in reversed-phase. It uses a polar stationary phase and a high organic content mobile phase.
-
Gas Chromatography (GC): Suitable for volatile impurities. If any potential impurities are thermally stable and volatile, GC-MS can be a powerful tool for identification and quantification.
-
Capillary Electrophoresis (CE): Offers very high separation efficiency and is based on a different separation principle (charge-to-size ratio), making it a good orthogonal technique for method validation.[14]
Comparison Table: Analytical Techniques
| Technique | Principle | Throughput | Best For | Limitations |
| HPLC | Partitioning between mobile and stationary phases | Medium | Broad range of non-volatile compounds | Lower resolution than UPLC |
| UPLC | Same as HPLC, but with smaller particles | High | High-resolution, fast separations | Requires specialized high-pressure equipment |
| HILIC | Partitioning into an adsorbed water layer | Medium | Very polar compounds | Can have longer equilibration times |
| GC-MS | Partitioning between gas and stationary phases | High | Volatile, thermally stable compounds | Not suitable for non-volatile or thermally labile compounds |
Conclusion
The development of a robust HPLC method for impurity profiling of this compound is a systematic process that requires careful consideration of column chemistry, mobile phase composition, and detector choice. A gradient reversed-phase method using a C18 column with a low-pH mobile phase and DAD detection stands out as the most versatile and reliable approach. This method, when properly validated according to ICH guidelines, provides the necessary confidence in the quality and safety of the API. While alternative techniques like UPLC and HILIC have their merits for specific applications, the described RP-HPLC method offers a universally applicable, scientifically sound, and regulatory-compliant solution for researchers, scientists, and drug development professionals.
References
-
SIELC. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Basavanakatti, S. B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. BMC Chemistry, 18(220). [Link]
-
Zhang, Y., et al. (2022). Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. Molecules, 27(17), 5659. [Link]
-
Janaćković, P., et al. (2021). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules, 26(15), 4452. [Link]
-
Al-Ghananeem, A. M., et al. (2024). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Pharmaceuticals, 17(5), 614. [Link]
-
Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Kumar, S., & Kumar, P. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 10-17. [Link]
-
SIELC. (n.d.). 2-Amino-5-Methylthiadiazole. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylthiazole. PubChem Compound Database. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Meloxicam - Impurity B. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Kumar, G. P., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 726294. [Link]
-
Shetty, R., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 13(4), 435-440. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Pharma Spirit. (2024, July 27). Impurities in new drug substance ICH Q3A(R2) [Video]. YouTube. [Link]
- Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
-
Pharma state. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. [Link]
-
IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2023, November 1). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
European Medicines Agency. (2006, June 7). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
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Distinguishing 2-Ethylamine-5-methylthiazole from Meloxicam Impurity B
This guide outlines the technical strategy for distinguishing 2-Ethylamine-5-methylthiazole (specifically the N-ethylated analog, hereafter referred to as N-Ethyl-AMT ) from the standard Meloxicam Impurity B (2-Amino-5-methylthiazole, AMT ).
These compounds are structural analogs often encountered during the impurity profiling of Meloxicam, particularly when distinguishing between degradation pathways of Impurity D (the N-ethylated impurity) versus Impurity A/C .
A Technical Comparison Guide for Analytical Development
Executive Summary
In Meloxicam drug substance analysis, distinguishing the thiazole-based intermediates is critical for process control. Impurity B (AMT) is the primary starting material and a key degradation product. The N-Ethyl analog (often referred to in catalogs as this compound) typically arises from cross-contamination with ethylating agents or degradation of Meloxicam Impurity D (the N-ethyl derivative).
While both compounds share a thiazole core, they differ by a single ethyl group (
Chemical Identity & Structural Analysis[1][2]
The fundamental difference lies in the substitution on the amine/thiazole nitrogen.
| Feature | Meloxicam Impurity B (AMT) | This compound (N-Ethyl-AMT) |
| Chemical Name | 2-Amino-5-methylthiazole | 2-(Ethylamino)-5-methylthiazole (or 3-Ethyl-5-methylthiazol-2-imine)* |
| CAS Number | 7305-71-7 | 1340033-38-6 (and related isomers) |
| Molecular Formula | ||
| Molecular Weight | 114.17 g/mol | 142.22 g/mol (+28.05 Da) |
| Structure | Primary Amine ( | Secondary Amine ( |
| Polarity (LogP) | ~0.8 (More Polar) | ~1.4 (Less Polar due to Ethyl group) |
| Origin | Synthesis Starting Material; Hydrolysis of Meloxicam | Degradation of Impurity D; Ethylation byproduct |
*Note: The N-ethyl group may exist on the exocyclic amine (ethylamino) or the ring nitrogen (3-ethyl...imine) depending on the synthesis route. Analytical separation principles remain identical due to the mass and hydrophobicity shift.
Analytical Strategy: The "Shift" Concept
To distinguish these impurities, rely on two orthogonal "shifts":
-
Chromatographic Shift (Hydrophobicity): The ethyl group adds non-polar surface area. On a Reverse Phase (C18) column, N-Ethyl-AMT will elute afterAMT .
-
Mass Spectral Shift (m/z): The ethyl group adds exactly 28 Da .
Visualization of the Analytical Logic
Figure 1: Analytical workflow for distinguishing Thiazole impurities based on hydrophobicity and mass.
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Separate AMT and N-Ethyl-AMT based on hydrophobicity.
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid or 20 mM Potassium Phosphate Buffer (pH 3.0). Lower pH ensures sharp peaks for amines.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (Thiazole absorption maximum).
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold to retain polar AMT)
-
2-10 min: 5%
40% B (Linear gradient to elute N-Ethyl analog) -
10-15 min: 40% B (Wash)
-
Expected Results:
-
Impurity B (AMT): Elutes early (approx. 2.0 - 3.0 min).
-
N-Ethyl-AMT: Elutes later (approx. 4.5 - 6.0 min) due to the ethyl group interaction with the C18 chain.
Protocol B: LC-MS Confirmation (Self-Validating Step)
Objective: Confirm identity using molecular mass.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Range: 100–200 m/z.
-
Fragmentor Voltage: 70–100 V.
Data Interpretation Table:
| Compound | Precursor Ion | Key Fragment (Loss of Alkyl) |
| Impurity B | 115.0 m/z | 73 m/z (Ring cleavage) |
| N-Ethyl-AMT | 143.0 m/z | 115 m/z (Loss of Ethyl |
Synthesis & Degradation Context
Understanding why these impurities exist aids in troubleshooting.
-
Impurity B (AMT):
-
Source: Starting material for Meloxicam; Hydrolysis product of Meloxicam.
-
Regulatory Limit: Strictly controlled (ICH Q3A).
-
-
N-Ethyl-AMT:
-
Source: Hydrolysis of Meloxicam Impurity D (N-ethyl meloxicam).
-
Mechanism: If the synthesis uses an ethylating agent (or ethanol under acidic conditions) instead of a methylating agent, Impurity D forms. Subsequent degradation releases N-Ethyl-AMT.
-
Figure 2: Degradation origins. Impurity B comes from Meloxicam; N-Ethyl-AMT comes from Impurity D.
References
-
European Pharmacopoeia (Ph. Eur.) . Meloxicam Monograph 2373. (Lists Impurity A, B, C, D). Available at:
-
United States Pharmacopeia (USP) . Meloxicam: Organic Impurities Procedure. USP-NF Online. Available at:
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 114867 (2-Amino-5-methylthiazole). Available at:
-
ChemicalBook . 2-Amino-5-methylthiazole Properties and Spectral Data. Available at:
Elemental Analysis Standards for C6H10N2S Compounds: A Comparative Guide
Executive Summary For researchers analyzing compounds with the molecular formula C₆H₁₀N₂S (approx. MW 142.22 g/mol ), selecting the correct calibration standard is critical for minimizing matrix effects and ensuring accurate sulfur recovery. This guide evaluates the three primary commercial standards—Sulfanilamide , L-Methionine , and BBOT —against the theoretical composition of C₆H₁₀N₂S analytes (e.g., substituted thioureas or thiazoles).
Based on stoichiometric matching and combustion behavior, Sulfanilamide is identified as the primary recommendation due to its structural stability and balanced Nitrogen/Sulfur ratio, while L-Methionine serves as a superior alternative for high-sulfur validation.
Introduction: The Challenge of C₆H₁₀N₂S Analysis
The elemental analysis (EA) of organosulfur compounds presents unique challenges compared to simple CHN analysis. Compounds with the formula C₆H₁₀N₂S (Target Composition: C: 50.7%, H: 7.1%, N: 19.7%, S: 22.5% ) contain a high percentage of sulfur relative to carbon.
Critical Analytical Factors
-
Sulfur Adsorption: SO₂ is polar and can irreversibly adsorb onto cooler spots in the analytical train, leading to "tailing" peaks and low recovery.
-
Combustion Stoichiometry: High-sulfur compounds often require higher local temperatures or combustion aids (like V₂O₅ or WO₃) to prevent the formation of refractory sulfates.
-
Matrix Matching: The "Principle of Identical Treatment" dictates that the standard should match the analyte's C:N:S ratio as closely as possible to linearize detector response.
Comparative Analysis of Standards
The following table compares the theoretical composition of the target analyte (C₆H₁₀N₂S) against the most common Certified Reference Materials (CRMs).
Table 1: Stoichiometric Comparison
| Compound | Formula | % C | % H | % N | % S | Suitability Score |
| Target Analyte | C₆H₁₀N₂S | 50.67 | 7.09 | 19.70 | 22.55 | N/A |
| Sulfanilamide | C₆H₈N₂O₂S | 41.84 | 4.68 | 16.27 | 18.62 | High |
| L-Methionine | C₅H₁₁NO₂S | 40.25 | 7.43 | 9.39 | 21.49 | Medium-High |
| BBOT | C₂₆H₂₆N₂O₂S | 72.53 | 6.09 | 6.51 | 7.44 | Low |
| L-Cystine | C₆H₁₂N₂O₄S₂ | 29.99 | 5.03 | 11.66 | 26.69 | Medium |
Detailed Assessment
1. Sulfanilamide (The Industry Workhorse)
-
Why it works: Sulfanilamide is the most robust standard for simultaneous CHNS determination. Its nitrogen content (16.27%) and sulfur content (18.62%) bracket the target values of C₆H₁₀N₂S reasonably well. It is non-hygroscopic and stable at room temperature.
-
Limitation: It has a lower Hydrogen content (4.68%) than the target (7.09%), which may require careful baseline correction for H-determination.
2. L-Methionine (The Sulfur Specialist)
-
Why it works: With a sulfur content of 21.49%, Methionine is nearly identical to the target's 22.55%. This makes it the best choice if the primary analytical goal is validating Sulfur recovery.
-
Limitation: It significantly under-represents Nitrogen (9.4% vs. 19.7%). Using this for N-calibration on high-N samples can introduce extrapolation errors.
3. BBOT (The High-Carbon Alternative)
-
Why it works: BBOT is often used because it contains all four elements and fluoresces (making it easy to see).
-
Limitation: It is a poor match for C₆H₁₀N₂S. Its Carbon is too high (72%) and Sulfur too low (7%). Calibrating with BBOT for a 22% S sample forces the detector to extrapolate far beyond the calibration point, increasing error.
Experimental Protocol: Self-Validating CHNS Workflow
To ensure scientific integrity, this protocol uses a K-factor calibration method with a mandatory "Check Standard" verification step.
Reagents & Equipment[4][5][6][7][8][9][10]
-
Combustion Aid: Tungsten Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder. Reason: Sulfur compounds can form stable sulfates with ash; WO₃ acts as a flux to ensure complete release of SO₂.
-
Capsules: Tin (Sn) capsules (melting point ~232°C). Reason: The exothermic oxidation of tin raises the local temperature to >1800°C, ensuring flash combustion.
-
Carrier Gas: Helium (99.999% purity).
Step-by-Step Methodology
-
System Conditioning:
-
Run 3 "Blank" cycles (empty tin capsule) to stabilize the baseline.
-
Run 3 "Conditioning" samples (unweighed Sulfanilamide) to saturate active sites in the reduction column and water trap. Crucial for S analysis to prevent irreversible adsorption of the first real sample.
-
-
Calibration (K-Factor Determination):
-
Weigh 1.5 mg to 2.5 mg of Sulfanilamide into tin capsules.
-
Add ~5 mg of WO₃ powder directly over the standard.
-
Fold capsule hermetically (exclude air).
-
Analyze (
) to establish the K-factor (response per microgram of element).
-
-
Validation (The "Check Standard"):
-
Weigh ~2.0 mg of L-Methionine .
-
Analyze as an unknown.
-
Pass Criteria:
-
%S Recovery: 21.49% ± 0.3%
-
%N Recovery: 9.39% ± 0.2%
-
-
If validation fails, replace the reduction copper or check for gas leaks before proceeding to the C₆H₁₀N₂S analyte.
-
-
Analyte Analysis:
-
Weigh the C₆H₁₀N₂S sample (approx 1.5 mg).
-
Add WO₃.
-
Analyze in triplicate.
-
Visualization: CHNS Analytical Pathway
The following diagram illustrates the gas flow and separation logic required to resolve SO₂ from water and CO₂.
Figure 1: Analytical workflow for simultaneous CHNS determination. Note the reduction step converts NOx to N₂ and removes excess Oxygen, which is critical for protecting the TCD filaments.
Troubleshooting & Data Interpretation
Table 2: Common Failure Modes for Sulfur Analysis
| Symptom | Probable Cause | Corrective Action |
| Low %S Recovery | SO₂ adsorption on ash or cool spots. | Add WO₃; check heating of transfer lines. |
| High %N / Low %C | Incomplete combustion (soot formation). | Increase O₂ dosing time; decrease sample weight. |
| Tailing SO₂ Peak | Water interference or saturated column. | Replace water trap (magnesium perchlorate); bake out GC column. |
Interpretation for C₆H₁₀N₂S
If your experimental results show %S < 22.0% but %C is accurate (~50.6%) , do not assume the sample is impure. This is a classic signature of "Sulfur Hold-up."
-
Immediate Fix: Run a "primer" sample of high-sulfur standard (Methionine) to re-saturate the system, then re-run the analyte.
References
-
National Institute of Standards and Technology (NIST). Standard Reference Material 154b - L-Methionine. NIST Certificate of Analysis.
-
Royal Society of Chemistry (RSC). CHNS Elemental Analysers: Technical Brief No. 29. Analytical Methods Committee, 2008.[1]
-
Thermo Fisher Scientific. Fully Automated Analysis for CHNS and Trace Sulfur. Application Note 42257.
-
Elementar. Sulfanilamide Standard Data Sheet. Elementar Customer Portal.[2]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Ethylamine-5-methylthiazole
Operational Safety Guide: 2-Ethylamine-5-methylthiazole
Part 1: Executive Safety Assessment
CRITICAL NOMENCLATURE ALERT: The identifier "this compound" is chemically ambiguous and likely refers to 2-(2-aminoethyl)-5-methylthiazole or 2-amino-5-methylthiazole (CAS: 7305-71-7). Action: Verify the CAS number on your specific vial immediately. If the CAS matches 7305-71-7 , proceed with the protocols below. If it is a novel synthesis intermediate, treat it as a Category 1 Sensitizer and Category 2 Skin/Eye Irritant based on the functional group activity (SAR) of alkyl-amino-thiazoles.
The Hazard Profile (SAR Analysis): Thiazole amines are deceptively hazardous. Unlike simple aliphatic amines, the heterocyclic ring increases lipophilicity, facilitating rapid dermal absorption.
-
Acute Toxicity: Likely H302 (Harmful if swallowed) and H312 (Harmful in contact with skin).
-
Sensitization: High potential for respiratory and skin sensitization (anaphylactic risk upon re-exposure).
-
Environmental: Likely H410 (Very toxic to aquatic life with long-lasting effects).[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with heterocyclic amines due to rapid permeation breakthrough. Use this tiered protection system.
| Protection Zone | Equipment Standard | Operational Logic & Specifications |
| Hand Protection (Primary) | Double-Gloving Protocol | Inner Layer: Silver Shield® / 4H® (Laminate). Outer Layer: 5 mil Nitrile (Disposable).Why: Thiazoles permeate nitrile in <15 mins. Laminate offers >4-hour breakthrough protection. The outer nitrile glove provides dexterity and grip. |
| Respiratory | P100 + OV Cartridge | Spec: Half-face respirator with Organic Vapor/P100 combo.Why: Amines have distinct odors but olfactory fatigue sets in quickly. Dust/mist protection (P100) is required if handling powder; OV is required for volatile amine vapors. |
| Eye & Face | ANSI Z87.1+ Goggles | Spec: Indirect vented impact goggles.Why: Safety glasses are inadequate. Amines are caustic; vapors can cause "blue haze" (corneal edema) and permanent ocular damage. |
| Body Defense | Tyvek® Lab Coat | Spec: Polyethylene-coated polypropylene (e.g., Tyvek 400).Why: Cotton lab coats absorb amines, creating a secondary exposure source against the skin. |
Part 3: Operational Workflow & Engineering Controls
The "Zero-Contact" Rule: All handling must occur within a certified fume hood operating at 100 fpm face velocity . No open-bench weighing.
Workflow Logic Diagram
Caption: Operational flow emphasizing the critical control point at weighing, where dust generation and static discharge risks are highest.
Part 4: Emergency & Disposal Protocols
Spill Management (Minor < 10mL/g)
-
Evacuate the immediate 3-meter radius.
-
Don PPE: Full face respirator (OV/P100) + Laminate gloves.
-
Neutralize: Do not use water immediately. Cover spill with vermiculite or a commercial amine-neutralizing absorbent (often citric acid-based).
-
Clean: Scoop into a wide-mouth jar. Wipe surface with 10% acetic acid or citric acid to convert residual amine to a non-volatile salt.
Waste Disposal Strategy
-
Segregation: Do NOT mix with standard organic solvents (acetone/methanol waste). Amines can react exothermically with acid chlorides or anhydrides in waste drums.
-
Labeling: "Hazardous Waste - Toxic Organic Amine (Thiazole Derivative)."
-
Disposal Path: High-temperature incineration is the only acceptable method to destroy the heterocyclic ring.
References & Authority
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 351770, 2-Amino-5-methylthiazole. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
